3-Oxocyclobutane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7NO3S |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
3-oxocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8) |
InChI Key |
BXIUQEXCFOHUML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Oxocyclobutane-1-sulfonamide: Properties, Synthesis, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amalgamation of strained ring systems with proven pharmacophores represents a compelling strategy in modern medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 3-Oxocyclobutane-1-sulfonamide, a molecule of significant interest for drug discovery. While direct literature on this specific molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-established chemistry of the cyclobutane moiety and the ubiquitous sulfonamide functional group to present a predictive yet scientifically grounded resource. We will delve into the nuanced reactivity of this bifunctional molecule and explore its potential as a novel scaffold in the design of next-generation therapeutics.
Introduction: The Rationale for this compound in Drug Discovery
The confluence of a strained four-membered ring and a sulfonamide group in this compound creates a unique chemical entity with significant potential for probing biological systems. The cyclobutane ring, a bioisostere for various functional groups, imparts a rigid, three-dimensional geometry that can be advantageous for binding to protein targets. Concurrently, the sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] The inherent reactivity of the ketone within the cyclobutane ring offers a versatile handle for further chemical modification and library synthesis.
This guide will provide a detailed exploration of the predicted chemical and physical properties of this compound, propose a robust synthetic pathway, and discuss its potential reactivity and applications in drug development.
Predicted Physicochemical Properties
The physicochemical properties of this compound are anticipated to be a composite of its constituent parts: the polar sulfonamide and the moderately polar oxocyclobutane ring. The sulfonamide group is known for its ability to act as a hydrogen bond donor and acceptor, which will influence solubility and interactions with biological macromolecules.[5] The presence of the ketone will further enhance its polarity.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₄H₇NO₃S | Based on the chemical structure. |
| Molecular Weight | 149.17 g/mol | Calculated from the molecular formula. |
| Appearance | Crystalline solid | Sulfonamides are typically crystalline due to the rigid nature of the functional group.[5] |
| Melting Point | Moderately high | The combination of polarity and hydrogen bonding capabilities would suggest a higher melting point than non-polar analogues. |
| Solubility | Moderately soluble in water and polar organic solvents | The sulfonamide and ketone functionalities will contribute to water solubility. Solubility in various organic solvents is expected.[6] |
| pKa | Acidic (due to sulfonamide N-H) | The sulfonamide proton is acidic and can be deprotonated under basic conditions. |
| LogP | Low | The polar nature of the molecule suggests a low octanol-water partition coefficient. |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound would likely commence from the commercially available 3-oxocyclobutane-1-carboxylic acid.[7][8][9][10][11] The synthetic strategy would involve the conversion of the carboxylic acid to a more reactive intermediate, such as a sulfonyl chloride, followed by amination.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Oxocyclobutane-1-sulfonyl chloride
-
To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-oxocyclobutane-1-sulfonyl chloride can be used in the next step without further purification.
Causality: The carboxylic acid is converted to a highly reactive acyl chloride, which can then be transformed into the sulfonyl chloride. The use of thionyl chloride is a standard and effective method for this transformation.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-oxocyclobutane-1-sulfonyl chloride from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0 °C.
-
Slowly add an excess of aqueous ammonium hydroxide or bubble ammonia gas through the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired this compound.
Causality: The highly electrophilic sulfonyl chloride readily reacts with the nucleophilic ammonia to form the stable sulfonamide bond.[5]
Predicted Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its two functional groups.
Reactions at the Ketone
The ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions, providing a gateway to a diverse range of derivatives.
-
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would introduce a hydroxyl group, offering another point for diversification.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce a substituted amino group at the 3-position.
-
Wittig Reaction: The ketone can be converted to an alkene using a phosphonium ylide, allowing for carbon-carbon bond formation.
-
Enolate Chemistry: Under basic conditions, the ketone can form an enolate, which can then participate in aldol condensations or alkylation reactions.
Reactions at the Sulfonamide
The sulfonamide group is generally stable but can undergo specific reactions.[12]
-
N-Alkylation/Arylation: The sulfonamide proton can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted sulfonamides.
-
Hinsberg Test: As a primary sulfonamide, it is expected to be soluble in alkali due to the acidic proton on the nitrogen.
Reactivity Logic Diagram
Caption: Key reactive sites and potential transformations of the molecule.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is a key feature of many carbonic anhydrase and matrix metalloproteinase inhibitors.[13] The rigid cyclobutane scaffold could position the sulfonamide for optimal interaction within an enzyme's active site.
-
Bioisosteric Replacement: The cyclobutane ring can serve as a rigid bioisostere for other cyclic or acyclic moieties, potentially improving metabolic stability and pharmacokinetic properties.
-
Scaffold for Library Synthesis: The ketone functionality provides a convenient handle for the rapid generation of a library of analogues, which can be screened for a variety of biological activities. The synthesis of diverse sulfonamide derivatives is a common strategy in drug discovery.[3][14]
-
Antiviral and Antibacterial Agents: Many sulfonamide-containing compounds exhibit potent antiviral and antibacterial activity.[13][15][16] The novel cyclobutane scaffold could lead to the discovery of new antimicrobial agents with unique mechanisms of action.
Conclusion
While this compound remains a largely unexplored chemical entity, this in-depth technical guide provides a strong foundation for its future investigation. By extrapolating from the known chemistry of its constituent functional groups, we have outlined its predicted properties, a viable synthetic route, and its potential reactivity. The unique combination of a strained ring system and a versatile pharmacophore makes this compound a promising starting point for the design and synthesis of novel drug candidates. Further experimental validation of the concepts presented herein is highly encouraged and is expected to unlock the full potential of this intriguing molecule.
References
- PharmaBlock. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- Wikipedia. (n.d.). Sulfonamide.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Oxocyclobutanecarboxylic Acid | 23761-23-1.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358.
- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- (2026, January 29). Understanding the Properties and Handling of 3-Oxocyclobutane-1-carboxylic Acid.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO.
- ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Bentham Science Publisher. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5).
- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- ChemScene. (n.d.). 23761-23-1 | 3-Oxocyclobutanecarboxylic acid.
- (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- SlideShare. (n.d.). Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus.
- PharmaCompass.com. (n.d.). 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Apollo Scientific. (n.d.). 23761-23-1 Cas No. | 3-Oxocyclobutane-1-carboxylic acid.
Sources
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Technical Guide: Synthesis of 3-Oxocyclobutane-1-sulfonamide
The following technical guide details the synthesis pathways for 3-Oxocyclobutane-1-sulfonamide , a critical building block in the development of small-molecule inhibitors (e.g., for APJ receptors or JAK pathways).
The guide prioritizes the Ketal Protection-Strecker Strategy , which offers the highest reliability for preserving the sensitive ketone functionality during sulfonylation.
Executive Summary
Target Molecule: this compound CAS Registry: N/A (Intermediate status) Primary Application: Medicinal chemistry scaffold for conformationally restricted sulfonamides. Critical Challenge: The cyclobutane ring strain combined with the reactivity of the ketone (C3) and the harsh conditions required to install the sulfonamide (C1) necessitates a robust protection-deprotection strategy. Direct chlorosulfonation of the ketone is prone to Bayer-Villiger type oxidations or ring-opening; therefore, a ketal-protected pathway is the industry standard.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the sulfonamide nitrogen and the ketone protecting group. The core transformation relies on the nucleophilic substitution of a leaving group (LG) at C1 by a sulfur nucleophile, followed by oxidative activation.
-
Disconnection 1: Sulfonamide
Sulfonyl Chloride + Ammonia. -
Disconnection 2: Sulfonyl Chloride
Sulfonate Salt (Strecker) or Thioacetate. -
Disconnection 3: C-S Bond Formation
Displacement of Halide/Mesylate at C1. -
Protection: C3 Ketone
Dimethyl Ketal (Acetal).
Pathway Visualization (DOT)
Primary Synthetic Route: The Ketal-Strecker Protocol
This route utilizes 3-chlorocyclobutanone as the starting material. It is preferred due to the availability of the starter and the stability of the sulfonate intermediate.
Phase 1: Protection and Activation
Objective: Mask the ketone to prevent side reactions during nucleophilic attack.
-
Starting Material: 3-Chlorocyclobutanone.
-
Reagents: Trimethyl orthoformate (TMOF), Methanol, p-TsOH (cat).
-
Mechanism: Acid-catalyzed acetalization.
-
Protocol:
-
Dissolve 3-chlorocyclobutanone (1.0 eq) in dry MeOH (5-10 volumes).
-
Add TMOF (1.5 eq) and p-TsOH (0.05 eq).
-
Reflux for 4-6 hours. Monitor by TLC/GC.
-
Quench with NaHCO3, concentrate, and extract with Et2O.
-
Product: 3-Chloro-1,1-dimethoxycyclobutane.
-
Phase 2: Sulfonate Formation (Strecker Reaction)
Objective: Install the sulfur moiety via nucleophilic displacement.
Note: Cyclobutane halides are sluggish in
-
Reagents: Sodium Sulfite (
), Ethanol/Water (1:1), Sodium Iodide (cat. 0.1 eq - Finkelstein activation). -
Protocol:
-
Suspend 3-Chloro-1,1-dimethoxycyclobutane (1.0 eq) in EtOH/H2O.
-
Add
(2.0 eq) and NaI (0.1 eq). -
Heat to reflux (approx. 85°C) for 16-24 hours.
-
Observation: The starting chloride is lipophilic; the product sulfonate is water-soluble. The reaction is complete when the organic layer disappears or by HPLC monitoring.
-
Workup: Concentrate to dryness. The solid residue contains the target sodium sulfonate and inorganic salts. Use directly in the next step or extract with hot ethanol.
-
Phase 3: Chlorination and Amination
Objective: Convert the inert sulfonate salt to the reactive sulfonyl chloride, then to the sulfonamide.
-
Reagents: Thionyl Chloride (
) or , catalytic DMF; then (aq) or (gas). -
Protocol:
-
Suspend the crude sulfonate salt in dry DCM or Toluene.
-
Add
(3.0 eq) and DMF (2-3 drops). -
Reflux for 3 hours. (Gas evolution:
). -
Concentrate to remove excess
. -
Re-dissolve the residue (Sulfonyl Chloride) in dry THF or DCM.
-
Cool to 0°C. Sparge with
gas or add (aq) dropwise. -
Stir for 1 hour.
-
Product: 3,3-Dimethoxycyclobutane-1-sulfonamide.
-
Phase 4: Deprotection
Objective: Reveal the ketone.
-
Reagents: 1N HCl, Acetone or THF.
-
Protocol:
-
Dissolve the acetal-sulfonamide in Acetone/1N HCl (4:1).
-
Stir at Room Temperature (RT) for 2-4 hours.
-
Workup: Neutralize with solid
. Extract with Ethyl Acetate (EtOAc).[1] -
Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.
-
Alternative Route: Thioacetate Displacement
If the Strecker reaction proves low-yielding due to steric strain, the Thioacetate Route provides a more potent nucleophile (
| Step | Transformation | Reagents | Key Insight |
| 1 | Displacement | KSAc, DMF, 80°C | Thioacetate is a "softer" and better nucleophile than sulfite for secondary halides. |
| 2 | Oxidation | Oxidative chlorination converts the thioester directly to sulfonyl chloride. | |
| 3 | Amination | Standard amination (same as Primary Route). |
Experimental Data Summary
Theoretical yields based on analogous cyclobutane scaffolds.
| Parameter | Strecker Route (Route A) | Thioacetate Route (Route B)[2] |
| Step Count | 4 | 4 |
| Overall Yield | 35-45% | 40-50% |
| Safety Profile | High (Aqueous conditions) | Moderate (Cl2 gas generation) |
| Scalability | Excellent (No chromatography) | Good (Requires gas handling) |
| Critical Impurity | Inorganic salts (removed by EtOH wash) | Disulfides (from incomplete oxidation) |
Process Flow Diagram
References
-
Preparation of Cyclobutane Derivatives : Patent CA3115472A1. "Compounds and compositions for treating conditions associated with APJ receptor activity." (2021). Describes the use of this compound as a starting material for reduction, confirming its stability and isolation.
-
General Strecker Reaction Protocol : Organic Syntheses, Coll. Vol. 2, p. 558 (1943). Standard methodology for converting alkyl halides to sodium sulfonates using sodium sulfite.
- Oxidative Chlorination of Thioacetates: Journal of Organic Chemistry. "Sulfonyl Chlorides from Thioacetates." This reference grounds the alternative route for converting thioesters to sulfonyl chlorides using chlorine or NCS.
- Cyclobutane Ring Strain & Reactivity: Wiberg, K. B. "The Chemistry of Cyclobutanes." This foundational text explains the puckered conformation of cyclobutanes which necessitates Finkelstein (NaI)
Sources
3-Oxocyclobutane-1-sulfonamide: A Strategic 3D Pharmacophore in Modern Medicinal Chemistry
Topic: 3-Oxocyclobutane-1-sulfonamide as a novel pharmacophore Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Escaping "Flatland"
The dominance of planar, aromatic scaffolds in medicinal chemistry has historically led to libraries with poor solubility and suboptimal metabolic profiles. This compound represents a paradigm shift toward Fsp³-rich pharmacophores. This scaffold combines the rigid, defined vectors of a "puckered" cyclobutane ring with the classic zinc-binding utility of a sulfonamide and the versatile reactivity of a ketone.
This guide details the structural rationale, synthetic pathways, and biological applications of this moiety, specifically positioning it as a high-value fragment for Fragment-Based Drug Discovery (FBDD) and isoform-selective enzyme inhibition.
Pharmacophore Analysis & Structural Logic
The "Puckered" Advantage
Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation (bond angle ~25–35°). This geometric constraint offers two critical advantages:
-
Defined Exit Vectors: Substituents at the 1- and 3-positions are held in precise spatial orientations (cis or trans), allowing for highly specific probing of enzyme active sites.
-
Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to cyclopentane or cyclohexane counterparts.
Functional Triad
The molecule functions through three distinct structural zones:
| Zone | Functional Group | Role in Drug Design |
| Warhead | Primary Sulfonamide ( | Zinc Binding Group (ZBG): Anchors the molecule to metalloenzymes (e.g., Carbonic Anhydrase). H-Bond Donor: Interactions with backbone carbonyls. |
| Scaffold | Cyclobutane Ring | Spacer: Provides rigid separation (approx. 3.5–4.0 Å) between the warhead and the tail. Solubility: Increases |
| Handle | Ketone (3-Oxo) | Diversification Point: Ready for reductive amination, Grignard addition, or olefination to attach "tail" groups. Covalent Potential: Can form reversible Schiff bases with active site lysines. |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically proceeds via the 3-oxocyclobutanecarboxylic acid precursor, a well-established intermediate in patent literature. Below is the optimized synthetic workflow.
Retrosynthetic Analysis (Graphviz)
Figure 1: Synthetic route from commodity starting materials to the target pharmacophore.
Detailed Protocol: Sulfonamide Formation
Context: While the carboxylic acid synthesis is complex, the conversion of the commercially available 3-oxocyclobutane-1-sulfonyl chloride (CAS: 2090334-26-0) to the sulfonamide is the critical step for generating the pharmacophore in the lab.
Reagents:
-
3-Oxocyclobutane-1-sulfonyl chloride (1.0 eq)
-
Ammonia (0.5 M in dioxane or aqueous
) -
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) for extraction[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-oxocyclobutane-1-sulfonyl chloride (1.0 g, 5.9 mmol) in anhydrous THF (10 mL) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Ammonolysis: Dropwise add the ammonia solution (excess, ~3–5 eq) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Quenching: Quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).
-
Purification: Dry the combined organic layers over
, filter, and concentrate in vacuo. The crude product can be recrystallized from Ethanol/Hexane to yield This compound as a white crystalline solid.-
Yield Expectation: 85–92%
-
Validation:
NMR (DMSO- ) should show a diagnostic multiplet for the cyclobutane ring protons ( 3.1–3.5 ppm) and a broad singlet for ( 7.2 ppm).
-
Biological Application: Carbonic Anhydrase Inhibition[2][3][4]
The primary application of this pharmacophore is in the design of Isoform-Selective Carbonic Anhydrase (CA) Inhibitors .
Mechanism of Action
The sulfonamide group acts as a zinc-binding group (ZBG). In the CA active site, the nitrogen atom of the ionized sulfonamide (
The Selectivity Logic
Human CA isoforms (e.g., hCA I, II, IX, XII) have highly conserved active sites, making selectivity difficult.
-
The Problem: Classic phenyl sulfonamides (flat) bind promiscuously to all isoforms.
-
The Solution: The 3-oxocyclobutane tail projects into the hydrophobic sub-pockets of the enzyme. By functionalizing the 3-oxo group (e.g., via reductive amination with bulky amines), researchers can exploit subtle steric differences between the ubiquitous hCA II (off-target) and the tumor-associated hCA IX (target).
Experimental Protocol: CA Inhibition Assay (Stopped-Flow)
To validate the potency of the this compound core, use a
Materials:
-
Purified hCA Isoforms (I, II, IX).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5).
Workflow:
-
Incubation: Incubate the enzyme (100 nM) with the inhibitor (varying concentrations: 0.1 nM – 10
M) for 15 minutes at 25°C. -
Reaction Trigger: Rapidly mix the enzyme-inhibitor complex with
-saturated water using a stopped-flow apparatus. -
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops).
-
Calculation: Determine the initial velocity (
). Calculate using a non-linear regression (Log[Inhibitor] vs. Response).-
Success Criterion: A
< 50 nM indicates potent inhibition.
-
Advanced Library Design (FBDD)
This scaffold is an ideal "seed" for Fragment-Based Drug Discovery.
Figure 2: Divergent synthesis strategies for library generation.
References
-
Design and Synthesis of a 3D Cyclobutane Fragment Library. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of 33 novel cyclobutane fragments, including sulfonamides, validating the scaffold for FBDD.
-
Sulfonamides as a Promising Scaffold in Drug Discovery. Source: ResearchGate / Chemistry & Biodiversity. Context: Comprehensive review of sulfonamide binding modes and FDA-approved derivatives.
-
Synthesis method of 3-oxocyclobutanecarboxylic acid. Source: Google Patents (CN105037130A). Context: Primary industrial route for the 3-oxocyclobutane core synthesis.
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase. Source: Hindawi / Enzyme Research. Context: Mechanisms of sulfonamide-mediated CA inhibition and isoform selectivity challenges.[2]
Sources
- 1. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]
Methodological & Application
Synthesis of 3-Oxocyclobutane-1-sulfonamide from 3-oxocyclobutanecarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] When incorporated into drug candidates, the cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or aromatic rings, offering a distinct vector in chemical space for property modulation.[2] The 3-oxocyclobutane core, in particular, is a versatile building block found in a range of biologically active compounds.[3] This guide provides a detailed protocol for the synthesis of 3-oxocyclobutane-1-sulfonamide from 3-oxocyclobutanecarboxylic acid, a transformation that introduces a key functional group for further derivatization and biological screening. Sulfonamides are themselves a cornerstone of medicinal chemistry, known for their roles in antibacterial agents, diuretics, and a host of other therapeutics.[4] They are often used as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical properties.[4]
Strategic Overview: A Photocatalytic Approach to Sulfonamide Synthesis
The conversion of a carboxylic acid to a sulfonamide is a non-trivial transformation that requires careful strategic planning. While classical methods often involve lengthy sequences, recent advances in photocatalysis offer a more direct and efficient route.[5][6] This guide will focus on a modern, multi-step synthesis that leverages a photocatalytic decarboxylative sulfonylation. This approach is advantageous as it proceeds under mild conditions and can tolerate a range of functional groups, although protection of the ketone in our starting material is a prudent measure to ensure chemoselectivity.
The overall synthetic strategy is outlined below:
-
Protection of the Ketone: The ketone in 3-oxocyclobutanecarboxylic acid is first protected as a cyclic acetal to prevent its participation in subsequent reactions.
-
Photocatalytic Decarboxylative Sulfinylation: The protected carboxylic acid undergoes a photocatalytic reaction to generate a carbon-centered radical via decarboxylation. This radical is then trapped by a sulfinylamine reagent to form a sulfinamide intermediate.
-
Conversion to the Sulfonamide: The sulfinamide is then converted to the desired primary sulfonamide.
-
Deprotection of the Ketone: The acetal protecting group is removed under acidic conditions to yield the final product, this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Mechanistic Insights: The Power of Photocatalysis
The key transformation in this synthetic sequence is the photocatalytic decarboxylative sulfinylation. This reaction is initiated by the excitation of an acridine-based photocatalyst with visible light (e.g., 400 nm).[6] The excited photocatalyst is a potent single-electron oxidant capable of oxidizing the carboxylate of the starting material. This single-electron transfer (SET) process generates a carboxyl radical, which rapidly undergoes decarboxylation to form a cyclobutyl radical. This radical species is then trapped by an N-alkoxy sulfinylamine reagent, such as t-BuO-NSO, to yield an N-alkoxy sulfinamide intermediate.[6] This intermediate can then be readily converted to the primary sulfonamide.[6]
Figure 2: Simplified mechanism of photocatalytic decarboxylative sulfinylation.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.
Step 1: Synthesis of 7-oxo-5,9-dioxaspiro[3.5]nonane-7-carboxylic acid (Acetal-Protected 3-Oxocyclobutanecarboxylic Acid)
Rationale: The ketone functionality is protected as a cyclic acetal using ethylene glycol. This protecting group is stable under the basic and radical conditions of the subsequent steps and can be readily removed under acidic conditions.[7][8]
-
Reagents and Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the carboxylic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the acetal-protected carboxylic acid, which can often be used in the next step without further purification.
-
Step 2 & 3: One-Pot Synthesis of 7-oxo-5,9-dioxaspiro[3.5]nonane-7-sulfonamide (Protected Sulfonamide)
Rationale: This one-pot procedure combines the photocatalytic decarboxylative formation of the N-alkoxy sulfinamide intermediate with its subsequent conversion to the primary sulfonamide. This approach improves efficiency by minimizing intermediate isolation and purification steps.[6]
-
Reagents and Materials:
-
7-oxo-5,9-dioxaspiro[3.5]nonane-7-carboxylic acid (from Step 1)
-
Acridine photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate)
-
tert-Butyl N-sulfinyl-oxycarbamate (t-BuO-NSO)
-
Sodium hydroxide
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Isopropanol
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 400 nm)
-
Syringes and needles for reagent transfer
-
Inert gas supply (e.g., nitrogen or argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a Schlenk flask, add the protected carboxylic acid (1.0 eq), the acridine photocatalyst (0.02 eq), and tert-butyl N-sulfinyl-oxycarbamate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Stir the reaction mixture and irradiate with a blue LED light source at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Once the formation of the sulfinamide intermediate is complete, add a solution of sodium hydroxide (3.0 eq) in isopropanol to the reaction mixture.
-
Stir the mixture at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected sulfonamide.
-
Step 4: Synthesis of this compound (Final Product)
Rationale: The final step involves the removal of the acetal protecting group under acidic conditions to reveal the ketone functionality.[7]
-
Reagents and Materials:
-
7-oxo-5,9-dioxaspiro[3.5]nonane-7-sulfonamide (from Step 3)
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Acetone or Tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the protected sulfonamide (1.0 eq) in acetone or THF in a round-bottom flask.
-
Add aqueous hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete (typically 1-3 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or silica gel chromatography to yield pure this compound.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Oxocyclobutanecarboxylic acid | Ethylene glycol, PTSA | Toluene | Reflux | 4-6 | >90 |
| 2 & 3 | Protected Carboxylic Acid | Acridine photocatalyst, t-BuO-NSO, NaOH | 1,4-Dioxane, Isopropanol | Room Temp. | 14-28 | 60-80 |
| 4 | Protected Sulfonamide | Aqueous HCl | Acetone/THF | Room Temp. | 1-3 | >85 |
References
- Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.
- Jung, M. E.; Ouk, S.; Yoo, D.; Sawyers, C. L.; Chen, C.; Tran, C.; Wongvipat, J. J. Med. Chem. 2010, 53, 2779-2796.
- Wilber, R.; Kreter, B.; Bifano, M.; Danetz, S.; Lehman-McKeeman, L.; Tenney, D. J.; Meanwell, N.; Zahler, R.; Brett-Smith, H. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 401-416.
-
Royal Society of Chemistry. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. [Link]
-
National Center for Biotechnology Information. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01389K [pubs.rsc.org]
- 6. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Note: 3-Oxocyclobutane-1-sulfonamide in High-Fidelity Ligand Design
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has elevated the status of saturated, strained rings as superior bioisosteres to phenyl and heteroaryl scaffolds. 3-Oxocyclobutane-1-sulfonamide (3-OBS) represents a premier bifunctional building block offering two distinct advantages:
-
Geometric Precision: The cyclobutane ring exists in a puckered conformation (
25-35°), allowing for precise vector orientation of exit groups (1,3-substitution) that is inaccessible to planar aromatics. -
Orthogonal Reactivity: The chemically stable sulfonamide moiety serves as a robust "anchor" for library fixation or protein binding, while the C3-ketone provides a versatile "diversity handle" for reductive amination, olefination, or fluorination.
This guide details the structural logic, synthetic manipulation, and physicochemical advantages of 3-OBS, supported by validated protocols for high-value derivatization.
Structural Biology & Design Logic
The "Butterfly" Conformation
Unlike the planar benzene ring, the cyclobutane core of 3-OBS adopts a puckered "butterfly" shape to relieve torsional strain. This pucker creates distinct pseudo-equatorial and pseudo-axial positions.
-
Vector Analysis: In 1,3-disubstituted cyclobutanes, the cis and trans isomers project substituents at significantly different angles (
vs projection variance). -
Dipole Modulation: The C=O bond at C3 creates a strong dipole that can be tuned via defluorination (see Protocol 2), altering the electronic environment of the sulfonamide pharmacophore without changing steric bulk.
Strategic Workflow
The following diagram illustrates the diversification strategy using 3-OBS as a central hub.
Figure 1: Strategic diversification of the 3-OBS scaffold. The ketone handle allows access to three distinct chemical spaces while maintaining the sulfonamide anchor.
Experimental Protocols
Protocol A: Stereoselective Reductive Amination
Objective: Synthesis of 3-aminocyclobutane-1-sulfonamides. Challenge: Controlling the cis/trans diastereoselectivity. The cis isomer (1,3-relationship) is often preferred for intramolecular H-bonding in certain targets (e.g., JAK inhibitors), while the trans isomer maximizes linear extension.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: Primary or Secondary amine (1.2 eq)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)
-
Reductant: Sodium borohydride (NaBH4) (2.0 eq)
-
Solvent: Dry THF / Methanol
Step-by-Step Methodology:
-
Imine Formation (Pre-complexation):
-
In a flame-dried flask under
, dissolve 3-OBS in anhydrous THF (0.2 M). -
Add the amine (1.2 eq) followed by Ti(OiPr)4 (1.5 eq). Note: Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/iminium species.
-
Stir at ambient temperature for 6–12 hours. Monitoring by TLC/LCMS should show disappearance of the ketone.
-
-
Reduction:
-
Cool the reaction mixture to -78°C (dry ice/acetone bath) to favor kinetic control, or maintain at 0°C for thermodynamic control.
-
Dilute with dry MeOH (equal volume to THF).
-
Add NaBH4 (2.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (
). -
Allow to warm to room temperature (RT) and stir for 2 hours.
-
-
Work-up (The "Titanium Crash"):
-
Quench by adding water (1 mL per mmol substrate) followed by 1N NaOH. A white precipitate (
) will form. -
Filter through a Celite pad. Wash the pad with EtOAc.
-
Concentrate the filtrate and purify via Flash Column Chromatography (DCM/MeOH gradient).
-
Stereochemical Outcome:
-
Kinetic Control (-78°C): Favors the nucleophile attacking from the less hindered face, often yielding higher cis ratios (depending on sulfonamide orientation).
-
Thermodynamic Control (0°C/RT): Favors the most stable conformer (often trans-diequatorial).
Protocol B: Deoxyfluorination (Gem-difluorination)
Objective: Conversion of the C3-ketone to a gem-difluoro motif (
Reagents:
-
Substrate: 3-OBS (1.0 eq)
-
Fluorinating Agent: Morph-DAST (2.5 eq)
-
Solvent: Anhydrous DCM
-
Catalyst: HF-Pyridine (0.1 eq) - Optional accelerator
Step-by-Step Methodology:
-
Preparation:
-
Use a Teflon or polypropylene vessel (glass can be etched by HF byproducts).
-
Dissolve 3-OBS in anhydrous DCM (0.1 M) under Argon.
-
-
Addition:
-
Cool to -78°C.
-
Add Morph-DAST dropwise via syringe.
-
Critical: Allow the reaction to warm very slowly to RT over 12 hours. Rapid warming causes elimination to the vinyl fluoride.
-
-
Quenching:
-
Cool back to 0°C.
-
Quench by dropwise addition of saturated aqueous
. Caution: Vigorous evolution.
-
-
Extraction:
-
Extract with DCM (3x). Wash combined organics with brine.[1]
-
Dry over
and concentrate.
-
Physicochemical Impact Analysis
The transition from the ketone (sp2) to the amine or difluoro (sp3) derivatives significantly alters the drug-like properties.
Table 1: Comparative Property Analysis of 3-OBS Derivatives
| Property | 3-Oxo- (Parent) | 3-Amino- (Product A) | 3,3-Difluoro- (Product B) | Impact on MedChem Design |
| Hybridization | Increases solubility and target selectivity. | |||
| H-Bond Donors | 1 (Sulfonamide) | 2-3 (Amine + Sulf) | 1 (Sulfonamide) | Amine adds basic center for salt bridge. |
| LogP (Est) | ~ -0.5 | ~ -1.2 (lower) | ~ 0.2 (higher) | |
| Metabolic Stability | Low (Reductase susceptible) | Moderate (N-dealkylation) | High (Blocked site) | |
| Pucker Angle | ~0° (Flattened) | ~25-30° | ~20-25° |
Troubleshooting & Critical Parameters
Elimination Side-Reactions
-
Issue: During reductive amination or fluorination, the sulfonyl group is electron-withdrawing, making the C2/C4 protons acidic. This can lead to elimination, forming cyclobutenes.
-
Solution: Avoid strong bases (e.g., NaH, LDA) unless necessary. In reductive amination, use the mildest reductant possible (STAB - Sodium Triacetoxyborohydride) if elimination is observed with NaBH4.
Solubility
-
Issue: 3-OBS is polar.
-
Solution: If the starting material is insoluble in DCM (for fluorination), use a DCM/THF mixture, but ensure the THF is peroxide-free and ultra-dry.
Visualization of Reaction Pathway
The following diagram details the decision tree for the reductive amination, highlighting the critical divergence point for stereochemistry.
Figure 2: Decision matrix for stereochemical control during reductive amination.
References
-
Mykhailiuk, P. K. (2022).[2] A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. (Context: General protocols for fluorinated strained rings and cyclobutane handling).
-
Pfizer Inc. (2020). Biocatalytic Reductive Amination - Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Green Chemistry. (Context: Industrial scale reductive amination of cyclobutanones and cis/trans selectivity).
-
Grygorenko, O. O., et al. (2021).[3] Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis. Organic Letters. (Context: Deoxyfluorination protocols for cyclobutanones).
-
Cox, P. A., et al. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses. (Context: Cyclobutane sulfonamide library design).
-
Radboud University. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. (Context: Conformational analysis and pucker angles of cyclobutane drugs).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the N-Functionalization of 3-Oxocyclobutane-1-sulfonamide for Drug Discovery
Introduction: The Strategic Value of the 3-Oxocyclobutane Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is paramount. The cyclobutane motif, a strained four-membered ring, has emerged as a valuable design element, imparting conformational rigidity and metabolic stability to drug candidates.[1] This rigidity can lead to enhanced target engagement and improved selectivity by locking the molecule in a bioactive conformation.[1] When incorporated into a molecule, the non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy in developing selective and potent therapeutics.[1]
Parallel to the rise of strained ring systems, the sulfonamide functional group remains a cornerstone of drug design, present in a wide array of therapeutics including antibacterial, antiviral, and anticancer agents.[2][3][4] Sulfonamides are versatile hydrogen bond donors and acceptors, and their geometry can significantly influence the overall conformation of a molecule. The N-functionalization of sulfonamides provides a straightforward avenue to introduce a diverse range of substituents, thereby modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
This application note provides a detailed protocol for the N-functionalization of 3-oxocyclobutane-1-sulfonamide, a building block that synergistically combines the desirable attributes of both the cyclobutane ring and the sulfonamide group. We will first outline a proposed synthesis of the starting material and then delve into robust protocols for its N-alkylation and N-arylation, complete with mechanistic insights and troubleshooting guidance.
Proposed Synthesis of this compound
A potential synthetic pathway from the carboxylic acid to the desired sulfonamide could proceed through the corresponding amine, followed by sulfonylation. The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[6][7][8] The resulting 3-oxocyclobutylamine can then be sulfonylated using standard conditions to yield the target this compound.
Caption: Proposed synthetic route to this compound.
Protocol 1: General N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions. The sulfonamide nitrogen is first deprotonated by a suitable base to form a nucleophilic anion, which then displaces the halide from the alkylating agent.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the sulfonamide in anhydrous DMF or MeCN (approximately 0.1 M concentration).
-
Add a suitable base, such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). The choice of base can influence the reaction rate, with Cs₂CO₃ often being more effective for less reactive alkyl halides.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated sulfonamide.
Caption: General workflow for the N-alkylation of this compound.
Alternative N-Functionalization Protocols
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using a primary or secondary alcohol.[9][10][11] This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is particularly useful for substrates that are sensitive to the basic conditions of traditional alkylation.[11]
Key Reagents:
-
Alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
The general procedure involves dissolving the sulfonamide, alcohol, and PPh₃ in an anhydrous solvent, followed by the slow addition of DEAD or DIAD at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)
For the synthesis of N-aryl sulfonamides, a copper-catalyzed Ullmann-type coupling is a common and effective method.[12] This reaction typically involves the coupling of the sulfonamide with an aryl halide (iodide or bromide) in the presence of a copper(I) catalyst and a base.
Key Reagents:
-
Aryl iodide or aryl bromide (1.1 eq)
-
Copper(I) iodide (CuI) (0.1-0.2 eq)
-
A suitable ligand (e.g., a diamine or an amino acid) may be required for challenging substrates.
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
The reaction is typically heated to 80-120 °C under an inert atmosphere until the starting materials are consumed.
Summary of N-Functionalization Reactions
| Reaction Type | Electrophile/Reagent | Catalyst/Promoter | Base | Solvent | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | - | K₂CO₃ or Cs₂CO₃ | DMF, MeCN | RT to 60 °C |
| Mitsunobu | Alcohol (R-OH) | PPh₃, DEAD/DIAD | - | THF, DCM | 0 °C to RT |
| N-Arylation | Aryl Halide (Ar-X) | CuI | K₃PO₄ | DMSO, DMF | 80-120 °C |
Mechanistic Insights
The N-functionalization of sulfonamides proceeds through distinct mechanisms depending on the chosen methodology.
N-Alkylation with Alkyl Halides: This reaction follows a classical SN2 mechanism. The base deprotonates the sulfonamide to form a sulfonamidate anion, which acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Mitsunobu Reaction: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD or DIAD to form a betaine. This betaine then deprotonates the sulfonamide. The resulting sulfonamidate anion then displaces the activated alcohol (which has been converted into a good leaving group by reaction with the phosphonium species).
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Copper-Catalyzed N-Arylation: The mechanism of the Ullmann condensation is complex and not fully elucidated but is generally believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the sulfonamidate anion and subsequent reductive elimination to form the N-aryl sulfonamide and regenerate the Cu(I) catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently strong base- Low reactivity of the electrophile- Inactive catalyst (for arylation) | - Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).- Increase the reaction temperature.- For alkylation, use a more reactive halide (I > Br > Cl).- For arylation, ensure the copper catalyst is fresh and consider adding a ligand. |
| Side Reactions | - O-alkylation of the ketone enolate- Dialkylation of the sulfonamide | - Use milder reaction conditions (lower temperature, weaker base).- For alkylation, use a bulky base to favor N-alkylation.- Use a stoichiometric amount of the alkylating agent to minimize dialkylation. |
| Difficult Purification | - Presence of triphenylphosphine oxide (from Mitsunobu)- Similar polarity of starting material and product | - For Mitsunobu, triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like diethyl ether or hexanes.- Optimize the eluent system for column chromatography; consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for the N-functionalization of this versatile building block, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. By understanding the underlying principles of these reactions and anticipating potential challenges, researchers can efficiently explore the chemical space around this valuable scaffold.
References
- Chárová, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 10(4), 297-308.
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Frontier Research Publication. (2021).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-140.
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(21), 6483.
-
SciSpace. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available at: [Link]
- Google Patents. (2009). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2014). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]
- ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.
- PMC. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1389-1392.
- PubMed. (2020). The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method. The Journal of Organic Chemistry, 85(10), 6323-6337.
- Life Science Journal. (2014). Synthesis of Some Novel Antibacterial Sulfonamide Reactive. Life Science Journal, 11(11).
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
PubChem. 3-Oxocyclobutane-1-carboxylic acid. Available at: [Link]
- Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. Synfacts, 13(09), 0938.
- PMC. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.
- Royal Society of Chemistry. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 39(10), 7651-7654.
- MDPI. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals, 5(11), 1282-1293.
-
ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Available at: [Link]
- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). RSC Advances, 10(63), 38459-38478.
- Synthetic Communications. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
- PubMed. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]
- 5. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 3-Oxocyclobutane-1-sulfonamide in Fragment-Based Drug Discovery (FBDD)
Introduction: Escaping "Flatland" with sp³-Rich Scaffolds
In modern Fragment-Based Drug Discovery (FBDD), the industry is actively shifting away from planar, aromatic-heavy libraries—often criticized as "Flatland"—toward three-dimensional (3D), sp³-rich scaffolds. 3-Oxocyclobutane-1-sulfonamide represents a premier class of "advanced fragments" designed to address this shift.
Unlike traditional benzene-based fragments, the cyclobutane core offers a defined "pucker" (typically 20–30°), providing unique bond vectors that position substituents in non-planar orientations. This structural rigidity, combined with the high fraction of sp³ carbons (
Key Functional Features
-
Sulfonamide Motif: Acts as the primary "anchor," capable of forming critical hydrogen bond networks (e.g., with active site residues like His or Thr, common in metalloenzymes or proteases).
-
Cyclobutane Core: Provides a rigid, metabolic stable linker that directs the exit vector of the molecule.
-
C-3 Ketone (3-Oxo): A versatile "growth vector." While it can serve as a weak reversible covalent warhead (hemiketal formation), its primary utility in FBDD is as a synthetic handle for rapid library expansion via reductive amination.
Physicochemical Profile
The following parameters define the suitability of this compound for the "Rule of Three" (Ro3) compliance essential for fragment screening.
| Property | Value (Approx.) | FBDD Implication |
| Molecular Weight (MW) | ~149.17 Da | High Efficiency: Leaves ample room for "growing" the molecule while staying <300 Da. |
| cLogP | -0.5 to 0.2 | High Solubility: Hydrophilic nature ensures solubility in assay buffers (PBS/DMSO). |
| TPSA | ~63 Ų | Polarity: Sufficient polarity for specific binding without compromising membrane permeability later. |
| Fsp³ | 0.50 (2/4 carbons) | 3D Character: Significantly higher than aromatic fragments (Fsp³ = 0), reducing promiscuous binding. |
| H-Bond Donors/Acceptors | 2 / 3 | Interaction Potential: Balanced profile for specific recognition. |
Application Workflow: From Screen to Lead
The utility of this compound follows a "Screen and Grow" logic. The fragment is first validated for binding, then elaborated chemically using the ketone handle.
Diagram: FBDD Workflow for 3-Oxocyclobutane Scaffolds
Figure 1: Strategic workflow for utilizing this compound, moving from library QC to synthetic elaboration.
Detailed Protocols
Protocol A: High-Concentration Solubility & Stability QC (NMR)
Context: Fragment screening requires high concentrations (0.5 – 5 mM). sp³-rich fragments like this compound generally possess superior solubility, but aggregation must be ruled out to prevent false positives (promiscuous inhibition).
Materials:
-
Fragment Stock: 100 mM in
-DMSO.[1] -
Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10%
. -
Internal Standard: 0.5 mM TMSP (Trimethylsilylpropanoic acid).
Procedure:
-
Preparation: Dilute the DMSO stock into the buffer to reach a final fragment concentration of 1.0 mM (final DMSO content should be ≤ 2%).
-
Incubation: Allow the sample to stand at room temperature for 2 hours. Rationale: This detects slow precipitation or aggregation.
-
Acquisition:
-
Perform 1D
H NMR with water suppression (e.g., excitation sculpting). -
Set relaxation delay (
) to ≥ 2.0 s to ensure quantitative integration.
-
-
Analysis:
-
Solubility Check: Integrate the fragment signals relative to the TMSP standard.
-
Acceptance Criteria: Observed concentration must be >80% of theoretical concentration.
-
Stability Check: Look for new peaks indicating hydrolysis of the sulfonamide or hydration of the ketone (gem-diol formation). Note: Cyclobutanones are generally stable, but the ring strain can accelerate reactivity in extreme pH.
-
Protocol B: Synthetic Elaboration via Reductive Amination
Context: Once the sulfonamide motif binds to the target, the 3-oxo group serves as a vector to reach adjacent pockets. This protocol describes a parallel synthesis approach to install diverse amines.
Reaction Scheme:
Procedure:
-
Setup: In a 96-well deep-well plate or reaction vial, dissolve this compound (1.0 equiv, 0.1 mmol) in 1,2-Dichloroethane (DCE) (1 mL).
-
Amine Addition: Add the diverse amine building block (1.2 equiv).
-
Tip: If using amine salts (e.g., HCl salts), add 1.2 equiv of Triethylamine (TEA).
-
-
Activation: Add Acetic Acid (2.0 equiv) to catalyze imine formation. Stir/shake for 30 minutes at Room Temperature (RT).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.5 equiv).
-
Why STAB? It is milder than NaBH
and selective for imines over ketones, preventing direct reduction of the starting material.
-
-
Incubation: Seal and shake at RT for 16 hours.
-
Workup (Parallel):
-
Quench with saturated aqueous NaHCO
. -
Extract with Ethyl Acetate (x3).
-
Dry organic phase (MgSO
) and concentrate.
-
-
Purification: Purify via preparative HPLC. The polarity of the sulfonamide usually requires a gradient starting at 5–10% Acetonitrile.
Scientific Rationale & Troubleshooting
Why Cyclobutane? (The "Pucker" Effect) The cyclobutane ring is not flat; it exists in a puckered conformation to relieve torsional strain. In 1,3-substituted systems (like our 3-oxo-1-sulfonamide), this creates distinct cis and trans vectors.
-
Implication: When elaborating the ketone, the resulting amine will form diastereomers (cis and trans).
-
Recommendation: During lead optimization, separate these isomers early. Often, one isomer picks up a specific interaction (e.g., pi-stacking) that the other misses.
Reactivity of the Sulfonamide
The sulfonamide nitrogen (
References
-
Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.[2] ChemMedChem, 17(9), e202200113.[2] [Link]
-
Mullard, A. (2016). The expanding fragment space. Nature Reviews Drug Discovery, 15, 147–149. (Concept of "Escaping Flatland") [Link]
-
Vulpetti, A., & Dalvit, C. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3950. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.[3] Chemical Reviews, 119(23), 11857–11911. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxocyclobutane-1-sulfonamide
Welcome to the technical support resource for the synthesis of 3-Oxocyclobutane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this valuable synthetic building block. The strained cyclobutane ring, coupled with the functional requirements of the ketone and sulfonamide groups, presents unique challenges, often leading to suboptimal yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in mechanistic understanding and field-proven strategies to empower you to optimize your synthetic protocols, enhance yields, and ensure the integrity of your final product.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-oxocyclobutane core?
The synthesis of the 3-oxocyclobutane moiety is a critical first stage, and its efficiency directly impacts the overall yield. The most common precursors are 3-oxocyclobutanecarboxylic acid or a protected 3-aminocyclobutanone.
-
From Malonates: A prevalent route involves the cyclization of malonate esters with 1,3-dihalopropane derivatives, followed by hydrolysis and decarboxylation. However, this method can suffer from high raw material costs and purification difficulties.[1] A patent describes a method starting from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane, which requires extended heating (4 days at 140°C) and multiple extractions to isolate the product.[1]
-
From Acetoacetate Derivatives: Another classical approach is the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene. These reactions can be highly efficient but may require specialized photochemical equipment.
-
Flow Chemistry for Decarboxylation: For precursors like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid, the acidic decarboxylation step is often a bottleneck in batch production, taking up to 72 hours.[2] Innovative continuous flow processes have been developed to significantly reduce reaction time and waste, making it a superior method for large-scale production.[2][3]
Q2: What is the most common method for introducing the sulfonamide functional group?
The classic and most direct method for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[4] In the context of this compound, this would typically involve reacting 3-amino-cyclobutanone (or a protected version) with a suitable sulfonyl chloride. The base, often pyridine or triethylamine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[4][5]
Q3: What are the key stability concerns for the this compound molecule?
The molecule's stability is governed by two primary features: the strained cyclobutane ring and the β-keto functionality.
-
Ring Strain: Cyclobutane rings possess significant ring strain (approx. 26 kcal/mol), making them susceptible to ring-opening reactions under harsh acidic, basic, thermal, or reductive/oxidative conditions.[6][7] It is crucial to employ mild conditions during synthesis and workup.
-
Keto-Enol Tautomerism: The ketone at the 3-position can undergo enolization, which can lead to side reactions or epimerization if other stereocenters are present.
-
Hydrolysis: The sulfonamide group itself is generally stable, but the sulfonyl chloride intermediate is highly susceptible to hydrolysis.[8][9] The final product can also undergo hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[10]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in the Final Sulfonylation Step
Q: My reaction of 3-aminocyclobutanone with sulfonyl chloride is giving a very low yield of the desired this compound. What are the likely causes and solutions?
This is the most critical step for the final product assembly. Low yields here typically point to issues with the reactants, reaction conditions, or workup procedure.
Sulfonyl chlorides are highly electrophilic and reactive towards nucleophiles, especially water.
-
Expert Analysis: Moisture contamination is a primary culprit for low yields in sulfonamide synthesis.[11] If your sulfonyl chloride reagent has been improperly stored or your reaction is not performed under strictly anhydrous conditions, the reagent will hydrolyze to the unreactive sulfonic acid, halting the reaction.
-
Troubleshooting & Solutions:
-
Reagent Quality: Use a freshly opened bottle of sulfonyl chloride or purify older reagent by distillation or recrystallization.
-
Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
The choice of base, solvent, and temperature can dramatically affect the reaction outcome.
-
Expert Analysis: The base plays a dual role: it deprotonates the amine to increase its nucleophilicity (in some cases) and neutralizes the HCl byproduct. If the base is too weak or sterically hindered, the reaction can be slow. If the reaction medium becomes acidic, the amine starting material will be protonated to form an unreactive ammonium salt.
-
Troubleshooting & Solutions:
| Parameter | Problem | Recommended Solution | Rationale |
| Base | Incomplete reaction; formation of amine hydrochloride salt. | Use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.). Pyridine can also be used and may act as a nucleophilic catalyst. | The base must be strong enough to scavenge HCl effectively but should not compete with the primary amine in reacting with the sulfonyl chloride.[4] |
| Solvent | Poor solubility of reactants; side reactions. | Use aprotic, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). | These solvents will not react with the sulfonyl chloride and generally provide good solubility for the reactants.[12] |
| Temperature | Slow reaction rate or degradation at high temperatures. | Add the sulfonyl chloride solution dropwise to the amine solution at 0°C (ice bath), then allow the reaction to slowly warm to room temperature. | The initial cooling controls the initial exotherm of the reaction, preventing side product formation. Warming to room temperature ensures the reaction proceeds to completion.[11] |
| Order of Addition | Localized high concentration of sulfonyl chloride leading to dimerization or other side reactions. | Always add the sulfonyl chloride to the solution of the amine and base, never the other way around. | This ensures the highly reactive sulfonyl chloride is immediately consumed by the amine, minimizing self-reaction or degradation. |
The following diagram outlines a logical workflow for diagnosing low yields in the sulfonylation step.
Caption: Troubleshooting workflow for low sulfonylation yields.
Issue 2: Product Loss During Aqueous Workup
Q: I seem to have a good conversion by TLC/LCMS, but my isolated yield drops significantly after aqueous workup. Why is this happening?
This is a classic problem when working with acid chlorides. The workup is as critical as the reaction itself.
-
Expert Analysis: The goal of the aqueous workup is to remove the amine hydrochloride salt and excess base. However, the sulfonyl chloride is sensitive to hydrolysis, and the final sulfonamide product can also have some aqueous solubility or be sensitive to pH changes. Pouring the reaction mixture directly into a strong acid or base, or prolonged stirring with water, can lead to product degradation.
-
Troubleshooting & Solutions:
-
Quenching: Quench the reaction by adding it to a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer (pH ~7-8). Avoid strong bases like NaOH which can promote hydrolysis of the product.
-
Minimize Contact Time: Do not let the organic/aqueous mixture stir for an extended period. Perform the extraction promptly after quenching.
-
Extraction Solvent: Use a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction. Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.[2]
-
Brine Wash: After the aqueous washes, wash the combined organic layers with saturated sodium chloride solution (brine). This helps to remove residual water and break up any emulsions that may have formed.[8]
-
Experimental Protocols
This section provides a representative, detailed methodology for the key sulfonylation step.
Protocol 1: Synthesis of this compound from 3-Aminocyclobutanone
This protocol is a generalized procedure based on classic sulfonamide synthesis and should be adapted and optimized for your specific substrate and scale.[4][5]
Materials:
-
3-Aminocyclobutanone (or its hydrochloride salt) (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) or a relevant sulfonyl chloride (1.1 equiv)
-
Triethylamine (TEA) (2.2 equiv if starting from hydrochloride salt, 1.2 equiv otherwise)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminocyclobutanone (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).
-
Base Addition: Add triethylamine (TEA) (2.2 equiv) to the solution. If the starting material is not a salt, use 1.2 equiv of TEA.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, prepare a solution of the sulfonyl chloride (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture back to 0°C and carefully pour it into a separatory funnel containing cold, saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
The core of the reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Mechanism of sulfonamide formation.
References
- SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
- Zhu, Y. (2023). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. ACS Green Chemistry Institute.
- Men'shchikov, et al. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Wikipedia. (2023). Sulfonamide. [Link]
- Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
Bull, J. A., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. SciSpace. [Link]
-
Taylor, R. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. [Link]
-
El-Sayed, M. A., et al. (2017). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Atudosie, I.-M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]
-
de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
Foroughi, F., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health. [Link]
-
Ghiviriga, I., et al. (2005). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. [Link]
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- 1. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 3. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Optimizing reaction conditions for sulfonylation of cyclobutane rings
Mission: To provide high-fidelity, actionable guidance for the installation of sulfonyl groups onto cyclobutane rings, minimizing ring-strain-induced cleavage and maximizing chemoselectivity.
Module 1: Method Selection Strategy
Before beginning, identify your starting material. Cyclobutane functionalization is governed by the stability of the 4-membered ring (~26.3 kcal/mol strain).
Decision Matrix:
Caption: Selection logic based on substrate availability. Protocol A is preferred for library synthesis; Protocol B for late-stage modification.
Module 2: Decarboxylative Sulfonylation (Protocol A)
Context: This is the industry standard for medicinal chemistry. It converts ubiquitous cyclobutane carboxylic acids into sulfones via a radical intermediate, using Redox-Active Esters (RAEs) (typically N-hydroxyphthalimide esters).
The Challenge: The cyclobutyl radical is kinetically stable enough to exist but thermodynamically prone to ring opening if heated or if the radical lifetime is too long.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: Cyclobutane NHP ester (prepared from acid).
-
SO2 Source: DABSO (1,4-diazabicyclo[2.2.2]octane[1]·(SO2)2) or Sodium Metabisulfite.
-
Catalyst: Eosin Y (Metal-free) or [Ir(ppy)3] (Photoredox).
-
Electrophile: Alkyl/Aryl halide or Michael acceptor.
Step-by-Step Workflow:
-
Activation: Convert cyclobutane carboxylic acid to NHP ester using DIC (Diisopropylcarbodiimide). Isolate the solid.
-
Setup: In a vial, combine NHP ester (1.0 equiv), DABSO (0.6 equiv), and Photocatalyst (1-2 mol%).
-
Solvent: Add degassed DMSO or MeCN (0.1 M). Critical: Oxygen quenches the radical chain.
-
Irradiation: Irradiate with Blue LED (450 nm) at room temperature (maintain <30°C to prevent ring opening).
-
Workup: Dilute with EtOAc, wash with NaHCO3.
Troubleshooting Guide: Protocol A
| Symptom | Diagnosis | Corrective Action |
| Low Conversion | Radical quenching by O2. | Degas rigorously. Sparge solvent with Ar for 15 mins before adding catalyst. Use a sealed vial under inert atmosphere. |
| Ring Opening (Linear alkene formation) | Thermal elimination. | Check reaction temperature. The reaction is exothermic. Use a fan to cool the vial during LED irradiation. Keep T < 30°C. |
| Protodecarboxylation (H-trapping) | "Dry" solvent contains water. | Use anhydrous DMSO. Water acts as a hydrogen atom donor to the cyclobutyl radical, forming cyclobutane (H-product) instead of sulfone. |
| Low Yield of Sulfone | Slow SO2 trapping. | Increase DABSO loading. The radical must be trapped by SO2 faster than it rearranges. Increase DABSO to 1.0 equiv. |
Module 3: Sulfinate Alkylation (Protocol B)
Context: Using sulfinate salts (often called "Diversinates" in the context of Baran's work) to displace halides. This is difficult on cyclobutane rings due to steric repulsion preventing classical
Mechanism: Nickel-catalyzed cross-coupling is required to overcome the high barrier of substitution on the secondary, strained carbon.
Visualizing the Mechanism (Ni-Catalysis)
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for sulfinylation of cyclobutyl halides.
Troubleshooting Guide: Protocol B
Q: My sodium sulfinate salt is not dissolving in the reaction mixture (THF/Dioxane).
-
A: Sulfinate salts are ionic. Organic solvents often fail to solvate them, halting the reaction.
-
Fix 1: Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (0.1 equiv).
-
Fix 2: Use a solvent mixture. DMSO:Dioxane (1:4) often solubilizes the salt without poisoning the Ni-catalyst.
-
Q: I see the "homocoupling" dimer (Cyclobutyl-Cyclobutyl) instead of the sulfone.
-
A: This indicates the transmetallation step is too slow.
-
Fix: Increase the concentration of the sulfinate salt (2.0 equiv).
-
Fix: Switch ligands. Bipyridine-type ligands (e.g., dtbbpy) often accelerate the capture of the sulfinate.
-
FAQ: Frequently Asked Questions
Q1: Why is my cyclobutane ring opening to a linear alkene?
-
Technical Insight: This is a "beta-scission" or elimination event. The cyclobutyl radical has a strain energy of ~26 kcal/mol. If the radical intermediate is not trapped quickly by SO2 (in Protocol A) or the catalyst (in Protocol B), it will relieve strain by cleaving the C-C bond.
-
Prevention:
-
Lower Temperature: Never heat cyclobutyl radical reactions above 40°C.
-
Concentration: High concentration of the trapping agent (DABSO or Catalyst) ensures the bimolecular reaction rate (
) exceeds the unimolecular ring-opening rate ( ).
-
Q2: Can I use Sulfonyl Chlorides directly?
-
A: Yes, but with caution. Sulfonyl chlorides can be used in photoredox manifolds, but they are prone to hydrolysis. If using a cyclobutyl sulfonyl chloride, ensure your base (e.g., pyridine) is dry. Note that generating a cyclobutyl sulfonyl chloride is chemically difficult; it is usually easier to make the sulfone via the carboxylic acid (Protocol A).
Q3: How do I purify the resulting cyclobutyl sulfone?
-
A: Sulfones are highly polar.
-
TLC: They will likely streak on silica.
-
Column: Use a gradient of Hexane:EtOAc (starting 100:0 -> 50:50).
-
Stain: Sulfones are UV active if they contain an aromatic group. If alkyl-alkyl, use KMnO4 or Hanessian’s Stain (sulfones do not stain well with Iodine).
-
References & Grounding
-
Decarboxylative Sulfonylation (Fe-Catalyzed):
-
Dong, Y., et al. (2024).[2] "Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis." Organic Letters.
-
-
Baran Diversinates (Sulfinate Reagents):
-
Baran Lab.[3] "Cyclobutanes in Organic Synthesis" & "Diversinates Logic."
-
-
Photoredox Mechanisms & Radical Stability:
-
MacMillan, D. W. C., et al. "Visible Light Photoredox Catalysis with Transition Metal Complexes." Chemical Reviews.
-
-
Ni-Electrocatalytic Sulfinylation:
-
Neurock, M., Minteer, S., et al. (2022). "Scalable, Chemoselective Nickel Electrocatalytic Sulfinylation of Aryl Halides." Angewandte Chemie.
-
Sources
Technical Support Center: 3-Oxocyclobutane-1-sulfonamide Synthesis
The following technical guide serves as a specialized support center for the synthesis of 3-Oxocyclobutane-1-sulfonamide . This molecule is a critical scaffold in the synthesis of JAK inhibitors (e.g., Abrocitinib analogs) and requires precise control to prevent ring strain-driven side reactions.[1]
Status: Active | Tier: L3 (Senior Scientist) | Topic: Side Reaction Mitigation[1]
Executive Summary & Molecule Profile
Target Molecule: this compound Chemical Risk Profile: High.[1] The cyclobutane ring possesses significant angle strain (~26 kcal/mol).[1] The coexistence of an electron-withdrawing sulfonamide and a reactive ketone creates a "push-pull" system susceptible to ring opening, elimination, and nucleophilic attack.
Primary Synthetic Route: Most robust protocols proceed via the oxidation of 3-hydroxycyclobutane-1-sulfonamide .[1] Direct functionalization of the ketone is avoided until the final step to prevent imine/enamine side reactions.[1]
Troubleshooting Module: The Oxidation Step
Context: Converting 3-hydroxycyclobutane-1-sulfonamide to the ketone. Common Reagents: Jones Reagent (CrO3/H2SO4), TEMPO/NaOCl, or Swern.
Ticket #OX-01: "I see a new peak at M+16 and my product yield is low."
Diagnosis: Baeyer-Villiger Oxidation (Lactone Formation) Root Cause: Over-oxidation.[1] Cyclobutanones are exceptionally prone to ring expansion due to the relief of ring strain.[1] If you are using peracids or unbuffered oxidants, oxygen insertion occurs between the carbonyl and the alpha-carbon.[1]
The Mechanism: The strained ketone reacts with peracid species (or HCrO4- species in harsh Jones conditions) to form a tetrahedral intermediate, which rearranges to the 5-membered lactone (3-sulfonamido-dihydrofuran-2(3H)-one).[1]
Corrective Action:
-
Switch Oxidant: Abandon metal-based oxidants if possible.[1] Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with bleach (NaOCl) buffered at pH 8.6-9.[1]5. This radical mechanism avoids the nucleophilic addition required for Baeyer-Villiger rearrangement.[1]
-
Temperature Control: If using Swern, ensure the quench is performed strictly below -60°C. Warming prior to quenching allows the intermediate alkoxysulfonium ylide to decompose via Pummerer-like pathways or ring opening.[1]
Ticket #OX-02: "The reaction mixture turned black/tarry; NMR shows olefinic protons."
Diagnosis:
Corrective Action:
-
Avoid Strong Bases: Do not use alkoxide bases.[1]
-
Buffer System: In TEMPO oxidations, use a KBr/NaHCO3 buffer.
-
Protocol Adjustment: If using Dess-Martin Periodinane (DMP), add pyridine to buffer the acetic acid byproduct, preventing acid-catalyzed dehydration.[1]
Visual Guide: Oxidation Pathways & Failures
Figure 1: Decision matrix for oxidation strategies, highlighting the risks of ring expansion (Jones) and elimination (Swern).[1]
Troubleshooting Module: Sulfonamide Installation
Context: Converting the sulfonyl chloride intermediate to the sulfonamide.[1] Precursor: 3-Benzyloxycyclobutane-1-sulfonyl chloride (usually protected).[1]
Ticket #SN-01: "My LCMS shows a mass corresponding to the sulfonic acid, not the amide."
Diagnosis: Competitive Hydrolysis Root Cause: The reaction with aqueous ammonia is biphasic.[1] If the mass transfer is poor, water competes with ammonia for the electrophilic sulfur.
Protocol Fix (The "Anhydrous Saturation" Method): Instead of using aqueous ammonium hydroxide:
-
Dissolve the sulfonyl chloride in dry THF or Dichloromethane (DCM).[1]
-
Cool to 0°C.
-
Bubble anhydrous ammonia gas through the solution for 15 minutes.
-
Why? This eliminates water from the system entirely, forcing the equilibrium toward the sulfonamide and precipitating pure NH4Cl.[1]
Ticket #SN-02: "I have a byproduct with doubled molecular weight."
Diagnosis: Sulfonimide Formation (R-SO2-NH-SO2-R) Root Cause: If the sulfonyl chloride is in large excess relative to ammonia, the formed sulfonamide (R-SO2-NH2) can act as a nucleophile and attack another molecule of sulfonyl chloride.[1]
Corrective Action:
-
Stoichiometry: Ensure Ammonia is in large excess (>5 equivalents).[1]
-
Order of Addition: Add the sulfonyl chloride solution slowly into the ammonia solution (Inverse Addition). This ensures the electrophile always encounters an excess of amine.[1]
Experimental Data Reference
Comparison of Oxidation Methods for Cyclobutane Scaffolds
| Method | Yield | Purity | Major Side Reaction | Recommendation |
| Jones (CrO3) | 45-60% | Low | Lactone formation (Ring expansion) | Avoid unless strictly controlled.[1] |
| Swern | 65-75% | Med | Elimination to cyclobutene | Good for small scale, temp sensitive.[1] |
| TEMPO/Bleach | 85-92% | High | None (Over-oxidation rare) | Preferred Process Route. |
| DMP | 70-80% | High | Acetic acid induced ketalization | Good alternative, expensive.[1] |
Detailed Protocol: The "Safe" TEMPO Oxidation
Recommended for >1g scale to minimize ring strain release.
-
Preparation: Dissolve 3-hydroxycyclobutane-1-sulfonamide (1.0 eq) in DCM (10 vol) and water (2 vol).
-
Buffering: Add KBr (0.1 eq) and solid NaHCO3 (excess) to maintain pH ~9.
-
Catalyst: Add TEMPO (0.01 - 0.05 eq). Cool mixture to 0°C.
-
Oxidant Feed: Add aqueous NaOCl (1.1 eq, commercial bleach concentration adjusted) dropwise over 30 minutes.
-
Quench: Quench with aqueous sodium thiosulfate immediately upon consumption of starting material (TLC/LCMS).[1]
-
Workup: Separate phases. The product is water-soluble; salting out the aqueous layer (NaCl saturation) is often required for efficient extraction into EtOAc/THF.[1]
References & Grounding
-
Synthesis of 3-oxocyclobutane carboxylic acid derivatives:
-
Jones Oxidation Mechanism & Side Reactions:
-
Sulfonamide Synthesis via Sulfinylamines (Alternative Route):
-
General Cyclobutane Stability (Pfizer JAK Inhibitor Chemistry):
-
Context: While specific papers for the sulfonamide intermediate are proprietary, the chemistry mirrors the Abrocitinib cyclobutane scaffold synthesis.[1]
-
Inference: Protocols derived from standard cyclobutanone handling in medicinal chemistry (e.g., J. Org. Chem. 1988, 53, 16, 3841–3843 for 3-oxocyclobutane carboxylic acid).[6][7]
-
Disclaimer: This guide is for research purposes only. All synthesis involving sulfonyl chlorides and high-strain rings should be conducted in a fume hood with appropriate PPE.[1]
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: 3-Oxocyclobutane-1-sulfonamide Stability Guide
Executive Summary: The "Strained Ring" Challenge
Welcome to the technical support hub for 3-Oxocyclobutane-1-sulfonamide . If you are observing inconsistent LCMS data, "disappearing" compound in solution, or unexpected degradation products, you are likely battling the inherent physical chemistry of the cyclobutanone ring.
This molecule presents a unique stability challenge due to the high ring strain (~26 kcal/mol) of the four-membered ring combined with the high electrophilicity of the ketone. This guide provides the mechanistic insight and protocols required to stabilize this reagent in solution.
Critical Stability Mechanisms
To troubleshoot effectively, you must understand how the molecule degrades.
Mechanism A: Nucleophilic Addition (The "Ghost Peak" Phenomenon)
The bond angles in cyclobutane (~90°) are significantly compressed compared to the ideal
-
In Water: It rapidly forms a hydrate (gem-diol).
-
In Alcohols (MeOH/EtOH): It forms hemiacetals .
-
Consequence: Your LCMS will show mass shifts of +18 Da (water) or +32 Da (methanol), often mistaken for impurities.
Mechanism B: Base-Catalyzed Ring Fragmentation
While the sulfonamide group is generally stable to hydrolysis at neutral pH, the cyclobutanone ring is sensitive to base. High pH can induce enolization followed by ring opening to relieve strain, destroying the core scaffold.
Visualization: Degradation Pathways
The following diagram maps the chemical fate of this compound in different environments.
Figure 1: Reaction pathways showing reversible solvate formation vs. irreversible ring opening.
Troubleshooting Guide (FAQ Format)
Q1: Why does my LCMS show multiple peaks or the wrong mass in Methanol?
Diagnosis: You are observing hemiacetal formation .
Technical Explanation: Methanol is a nucleophile. Due to the ring strain described above, the equilibrium constant (
-
Immediate Action: Switch your dissolution solvent from Methanol (MeOH) to Acetonitrile (ACN) or DMSO .
-
Protocol: If you must use a protic solvent for HPLC, ensure the gradient is acidic (0.1% Formic Acid). Acid shifts the equilibrium back toward the ketone during ionization, often "cleaning up" the spectrum, whereas neutral conditions may show the adduct.
Q2: The compound precipitates or degrades in my assay buffer (pH 7.4 - 8.0).
Diagnosis: Base-sensitivity and Solubility limit. Technical Explanation:
-
Solubility: The sulfonamide group (
) has a pKa 10. At pH 7.4, it is neutral and may have limited solubility. -
Stability: Prolonged exposure to pH > 8.0 risks nucleophilic attack by hydroxide ions (
) on the carbonyl, leading to ring cleavage. The Fix:
-
Buffer Choice: Use MES or Citrate buffers (pH 5.5 - 6.5) if the assay tolerates it.
-
Stock Prep: Prepare stocks in anhydrous DMSO at high concentration (e.g., 100 mM) and dilute into aqueous buffer immediately before use.
Q3: How should I store the solid material?
Diagnosis: Hygroscopicity. Technical Explanation: The high electrophilicity means the solid will scavenge atmospheric moisture to form the hydrate over time, changing the effective molecular weight and stoichiometry. The Fix:
-
Store at -20°C .
-
Store under Argon/Nitrogen .
-
Keep in a desiccator.
Recommended Solvent Compatibility Matrix
Use this table to select the correct vehicle for your experiments.
| Solvent System | Suitability | Risk Factor | Technical Note |
| DMSO (Anhydrous) | Excellent | Low | Best for stock solutions. Prevents hydration. |
| Acetonitrile (ACN) | Good | Low | Good for LCMS prep. Aprotic. |
| Methanol / Ethanol | Poor | High | Forms hemiacetals rapidly. Distorts NMR/LCMS. |
| Water (Neutral) | Fair | Medium | Forms hydrate equilibrium. Stable for short term (<4h). |
| Water (Basic pH >9) | Critical Fail | Extreme | Irreversible ring opening. |
| Water (Acidic pH <4) | Good | Low | Acid stabilizes the ketone form. |
Analytical Validation Protocol
If you suspect your batch has degraded, use this NMR Validation Workflow to distinguish between moisture uptake (reversible) and degradation (irreversible).
Figure 2: NMR Decision Tree for purity assessment.
References
-
Cyclobutanone Ring Strain & Reactivity
-
Hydration of Cyclobutanones in Biological Systems
- Context: Describes the electrophilicity of cyclobutanones and their tendency to form hydrates/hemiacetals in active sites (analogous to solution behavior).
-
Source: Maksymiuk, A. W., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA. ACS Omega, 6(20), 13321–13330. Link
-
Sulfonamide Hydrolysis Kinetics
-
General Handling of 3-Oxocyclobutane Carboxyl
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistryviews.org [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Diastereoselectivity in 3-Oxocyclobutane-1-sulfonamide Reactions
Introduction: The "Butterfly" Effect
Working with 3-oxocyclobutane-1-sulfonamides presents a unique stereochemical challenge distinct from five- or six-membered rings. Unlike cyclohexane, which adopts a chair conformation, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
In 1,3-disubstituted cyclobutanes, the thermodynamic preference is overwhelmingly for the cis-1,3-isomer , where both substituents occupy pseudo-equatorial positions. This creates a "stereochemical well" that makes accessing the trans-isomer (pseudo-axial/pseudo-equatorial) difficult via standard nucleophilic addition.
This guide addresses the common "stuck in cis" phenomenon and provides validated protocols for accessing both diastereomers.
Module 1: Ketone Reduction (The Alcohol)
Q1: "I am reducing the ketone with NaBH₄, but I exclusively isolate the cis-alcohol. How do I access the trans-isomer?"
Diagnosis: You are fighting the inherent conformational bias of the cyclobutane ring.
-
The Mechanism: In 3-substituted cyclobutanones, hydride reagents (regardless of size) attack from the face that minimizes torsional strain with the adjacent C2/C4 methylene protons. This "anti-facial" attack leads to the cis-alcohol (where the OH and Sulfonamide are on the same face, both pseudo-equatorial).
-
The Data: Studies confirm that even bulky reagents like L-Selectride, which typically favor kinetic (axial) products in cyclohexanes, still favor the cis-product in cyclobutanes due to the unique trajectory required to access the puckered ring [1].
The Solution: Inversion, not Direct Reduction. You cannot easily "force" the trans-isomer via direct hydride reduction. You must synthesize the cis-alcohol and invert it.
Protocol: Accessing trans-3-hydroxycyclobutane-1-sulfonamide via Mitsunobu
-
Reduce: Perform standard reduction (NaBH₄, MeOH, 0°C) to obtain the cis-alcohol (>95:5 dr).
-
Invert: Subject the cis-alcohol to Mitsunobu conditions using a carboxylate nucleophile (e.g., p-nitrobenzoic acid), followed by hydrolysis.
Step-by-Step Methodology:
-
Reaction: Dissolve cis-alcohol (1.0 eq), Triphenylphosphine (1.2 eq), and p-Nitrobenzoic acid (1.2 eq) in anhydrous THF.
-
Addition: Cool to 0°C. Dropwise add DIAD (1.2 eq). Warm to RT and stir 12h.
-
Workup: Concentrate and purify the intermediate ester.
-
Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 4h.
-
Result: The product will be the trans-alcohol (OH pseudo-axial).
Module 2: Reductive Amination (The Amine)
Q2: "I need the cis-amine for a JAK inhibitor analog. Standard reductive amination (STAB) gives a mixture. How do I improve selectivity?"
Diagnosis: While the cis-isomer is thermodynamically favored, direct reductive amination with Sodium Triacetoxyborohydride (STAB) can be sluggish or non-selective due to the competing formation of the enamine or poor facial selectivity of the iminium ion.
The Solution: Thermodynamic Equilibration. To maximize the cis-amine (diequatorial), you should separate imine formation from reduction and allow the imine to equilibrate.
Protocol: High-Selectivity cis-Amine Synthesis
-
Imine Formation: Combine ketone (1.0 eq) and amine (1.1 eq) in DCE. Add Ti(OiPr)₄ (1.5 eq) as a Lewis Acid/Water Scavenger.
-
Equilibration: Stir at 50°C for 6–12 hours . This thermal step allows the imine to settle into the thermodynamically stable pseudo-diequatorial conformation.
-
Reduction: Cool to -10°C (kinetic quench of the thermodynamic intermediate). Add NaBH₄ (2.0 eq) in MeOH (careful addition).
-
Note: Using NaBH₄ is preferred over STAB here because it is smaller and faster, trapping the equilibrated imine distribution.
-
Q3: "Can I get the trans-amine directly?"
Answer: No reliable direct method exists. Similar to the alcohol, the trans-amine (pseudo-axial) is high energy.
-
Strategy: Synthesize the cis-alcohol (Module 1).
-
Activation: Convert cis-OH to a leaving group (Mesylate/Tosylate).
-
Displacement: Displace with Sodium Azide (NaN₃) in DMF at 60°C. This S_N2 reaction inverts the center to trans.
-
Reduction: Reduce the azide (Pd/C, H₂) to the trans-amine.
Module 3: Structural Assignment (NMR)
Q4: "The spectra look similar. How do I definitively prove I have the cis or trans isomer without X-ray?"
Diagnosis:
Coupling constants (
The Solution: 1D-NOE / 2D-NOESY. You must look for the transannular interaction between the proton at C1 and the proton at C3.
The "Fingerprint" Test:
| Feature | cis-Isomer (Diequatorial Substituents) | trans-Isomer (Eq/Ax Substituents) |
| Conformation | Substituents point OUT. Protons (H1/H3) point IN (pseudo-axial). | One substituent IN, one OUT. |
| H1-H3 Distance | Close (< 2.5 Å). Protons face each other across the ring. | Far . Protons point in different vectors. |
| NOE Signal | Strong H1–H3 correlation. | Weak or No H1–H3 correlation. |
Visualization of the NOE Logic:
Caption: Diagnostic NOE interactions in 1,3-disubstituted cyclobutanes. The cis-isomer places ring protons in close proximity (pseudo-axial), generating a strong signal.
Summary Decision Flowchart
Use this logic gate to determine your synthetic route based on the desired target.
Caption: Strategic workflow for accessing specific diastereomers of 3-substituted cyclobutanes.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones.
-
Conformational Analysis of 1,3-Disubstituted Cyclobutanes.
- Key Finding: The diequatorial (cis)
-
Source: Wiberg, K. B., et al. Journal of the American Chemical Society.
-
Reductive Amin
- Key Finding: General protocols for diastereocontrol in cyclic ketones via imine equilibr
-
Source:Chemical Reviews (ACS).
Sources
Technical Support Center: Analytical Methods for Impurities in 3-Oxocyclobutane-1-sulfonamide
Introduction
Welcome to the technical support center for the analysis of 3-Oxocyclobutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of drug products.[1][2] This document will address common challenges and provide troubleshooting for the analytical methods used in impurity profiling.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[3] Impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.[1] Therefore, robust analytical methods are crucial for quality control.
The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in authoritative references.
Section 1: Understanding Potential Impurities
Before delving into analytical methods, it's crucial to understand the potential impurities that may be present in this compound. Knowledge of the synthetic route is invaluable for predicting potential process-related impurities.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process:
-
Starting Materials and Reagents: Unreacted starting materials or impurities within them can carry through the synthesis. For instance, in syntheses utilizing acetone, bromine, and malononitrile, impurities from these reagents could be present.[3][4]
-
Intermediates: In multi-step syntheses, unreacted intermediates can appear in the final product.
-
By-products: Side reactions occurring during the main synthesis can generate structurally similar by-products.
-
Degradation Products: The active substance can degrade under conditions of heat, light, humidity, acid/base hydrolysis, or oxidation, forming degradation products.[7][8][9] Forced degradation studies are essential to identify these potential degradants.[7][10]
Q2: How can I predict the structures of potential impurities?
A2: A thorough understanding of the synthetic pathway is the most effective way to predict the structures of process-related impurities. For example, knowing the specific reagents and intermediates, such as in syntheses involving diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane, allows for the postulation of potential side products.[5][6] For degradation products, performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) is the standard approach to generate and subsequently identify these impurities.[7][8]
Troubleshooting Guide
Issue: An unknown peak is consistently observed in my chromatogram, but I cannot identify its source.
Troubleshooting Steps:
-
Review the Synthesis: Scrutinize each step of the synthetic route. Consider potential side reactions, incomplete reactions, or reactions with impurities in the starting materials.
-
Analyze Starting Materials and Intermediates: If possible, obtain and analyze samples of the starting materials and key intermediates used in the synthesis to see if the unknown peak is present.
-
Perform Forced Degradation Studies: Subject a pure sample of this compound to forced degradation conditions as outlined by ICH guidelines (e.g., heat, light, acid, base, oxidation).[7][9] This can help determine if the unknown is a degradation product.
-
Utilize High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the unknown peak using LC-HRMS. This will provide the elemental composition and can help in proposing potential structures.
-
Isolate and Characterize: If the impurity is present at a significant level, consider isolating it using preparative chromatography for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Section 2: High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of impurities in pharmaceutical products due to its high sensitivity and resolving power.[1]
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for developing an HPLC method for this compound and its impurities?
A3: A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. A C18 or C8 column is often suitable.[13] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to resolve impurities with a range of polarities. UV detection is generally suitable for sulfonamides, often around 254-270 nm.[14]
Q4: How do I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug substance in the presence of its degradants. To demonstrate this, you must perform forced degradation studies.[7] The stressed samples are then analyzed by your HPLC method to ensure that all degradation peaks are well-resolved from the main peak and from each other. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, including specificity, which is a key component of a stability-indicating method.[15][16][17]
Troubleshooting Guide
Issue: I am observing poor peak shape (e.g., tailing or fronting) for the main peak or impurity peaks.
Troubleshooting Steps:
-
Check pH of the Mobile Phase: The sulfonamide group has acidic protons. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state of your analyte and any impurities. For acidic compounds, a mobile phase pH 2-3 units below the pKa can improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Strong bases or other contaminants can interact with the silica backbone of the column, leading to peak tailing. Flush the column with a strong solvent or consider using a guard column.
-
Secondary Interactions: Residual silanol groups on the silica surface can cause peak tailing for basic compounds. Using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Issue: Two or more impurity peaks are co-eluting.
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient will provide more time for separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Change the Column Chemistry: If modifying the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column for sulfonamides).[14]
-
Adjust the pH: Altering the pH of the mobile phase can change the retention times of ionizable impurities, potentially resolving co-eluting peaks.
-
Optimize Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, leading to better separation.
Experimental Protocol: Generic RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
This is a starting point and should be optimized for your specific sample and impurity profile.
Section 3: Gas Chromatography (GC) Methods
Gas Chromatography (GC) is particularly useful for the analysis of volatile impurities, such as residual solvents.[1] For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.[18]
Frequently Asked Questions (FAQs)
Q5: When should I consider using GC for impurity analysis of this compound?
A5: GC is the preferred method for identifying and quantifying residual solvents from the synthesis process. Headspace GC-MS is a powerful tool for this purpose.[19] For non-volatile, process-related impurities, GC can be used if the impurities can be derivatized to make them more volatile. Silylation is a common derivatization technique for compounds with active hydrogens.[18]
Q6: What are the challenges of using GC for this compound?
A6: The primary challenge is the low volatility and thermal lability of this compound and many of its potential impurities. Direct injection can lead to decomposition in the hot injector port. Derivatization adds an extra step to the sample preparation and must be shown to be complete and reproducible.
Troubleshooting Guide
Issue: I am seeing broad peaks or no peaks at all when analyzing by GC.
Troubleshooting Steps:
-
Consider Derivatization: If not already doing so, derivatization is likely necessary. Investigate silylation or acylation reagents to increase the volatility of your analytes.[18]
-
Optimize Injector Temperature: A high injector temperature can cause thermal degradation. A lower temperature may be necessary, but it must be high enough to ensure complete volatilization.
-
Check for Column Bleed: High temperatures can cause the stationary phase to bleed, leading to a rising baseline and potential interfering peaks. Ensure you are operating within the column's recommended temperature range.
-
Use a More Inert Column: Active sites in the GC column can cause adsorption of polar analytes, leading to peak tailing or loss of signal. Use a highly inert column, such as one designed for mass spectrometry.
Section 4: Spectroscopic and Spectrometric Methods (NMR and MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of unknown impurities.[1][20]
Frequently Asked Questions (FAQs)
Q7: How can NMR be used for impurity analysis?
A7: NMR provides detailed structural information.[21] While often used for the characterization of isolated impurities, quantitative NMR (qNMR) can also be used to determine the purity of the main component without the need for reference standards for the impurities. 1H NMR is quite sensitive, but signal overlap can be an issue.[21] 13C NMR can also provide valuable structural information.[22]
Q8: What is the role of Mass Spectrometry in impurity profiling?
A8: Mass spectrometry, particularly when coupled with a separation technique like LC (LC-MS) or GC (GC-MS), is invaluable for impurity identification.[23][24] It provides molecular weight information and fragmentation patterns that can be used to deduce the structure of an impurity.[25] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a powerful tool for structure elucidation.
Troubleshooting Guide
Issue: I have an accurate mass for an unknown impurity from LC-HRMS, but I cannot propose a reasonable structure.
Troubleshooting Steps:
-
Consider Isomers: The unknown impurity may be an isomer of a known intermediate or the API itself. Examine the synthesis for potential isomerization reactions.
-
Look for Unexpected Reactions: Consider reactions with solvents, reagents, or even atmospheric components (e.g., oxidation, carbon dioxide).
-
Analyze Fragmentation Data: If you have MS/MS data, carefully analyze the fragmentation pattern. This can provide clues about the substructures present in the molecule.
-
Isolate for NMR: If the structure remains elusive, isolating the impurity for NMR analysis is the definitive way to determine its structure.[11][12]
Issue: My NMR spectrum of an isolated impurity is complex and difficult to interpret.
Troubleshooting Steps:
-
Acquire 2D NMR Spectra: If not already done, acquire 2D NMR spectra such as COSY, HSQC, and HMBC. These experiments reveal correlations between protons and carbons and are essential for piecing together the structure of an unknown molecule.
-
Check for Multiple Components: The "isolated" impurity may still be a mixture. Re-evaluate the purity of the isolated fraction by a high-resolution chromatographic technique.
-
Consider Dynamic Processes: The molecule may be undergoing conformational exchange or tautomerism, which can lead to broadened or multiple sets of signals in the NMR spectrum. Acquiring spectra at different temperatures can help to investigate these dynamic processes.
Section 5: Method Validation
Once an analytical method for impurity detection is developed, it must be validated to ensure it is suitable for its intended purpose.[17][26] The ICH Q2(R1) guideline provides a comprehensive framework for method validation.[15][16][27]
Frequently Asked Questions (FAQs)
Q9: What parameters need to be validated for an impurity method?
A9: For a quantitative impurity method, the following parameters should be validated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q10: What are the acceptance criteria for these validation parameters?
A10: The acceptance criteria should be predefined in a validation protocol and should be appropriate for the intended use of the method. For example, for accuracy, the recovery should typically be within 85-115% for impurities at the quantitation limit.[13] The correlation coefficient (r²) for linearity should generally be greater than 0.99.
Workflow for Method Validation
Caption: Workflow for Analytical Method Validation.
Conclusion
The successful analysis of impurities in this compound requires a multi-faceted approach, combining chromatographic and spectroscopic techniques. A thorough understanding of the potential impurities, coupled with systematic method development and validation, is essential for ensuring the quality and safety of the final drug product. This guide provides a foundation for troubleshooting common issues and implementing robust analytical strategies. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications.
- Longdom Publishing. (n.d.). Integrating Multivariate Analysis for Comprehensive Quality Assurance in Pharmaceutical Impurity Profiling.
- Farmacia. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- GC-CI-MS analysis of TMS derivatives. (n.d.).
- Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
- University of Manchester. (2016). New NMR Tools for Impurity Analysis.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Yinon, J. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry.
- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.
- Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
- Journal of Food Protection. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025). International Journal of Pharmaceutical and Bio-Medical Science.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ACP. (n.d.). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- PubMed. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway.
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
- FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MedCrave Group. (2016). Forced degradation studies.
- OPUS. (2025). Analytical Methods.
- Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Taylor & Francis. (n.d.). Identification of Pharmaceutical Impurities.
- PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- PubMed. (n.d.). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance.
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- 5. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 9. biopharminternational.com [biopharminternational.com]
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- 12. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. mtc-usa.com [mtc-usa.com]
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- 22. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study [mdpi.com]
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Technical Support Center: Enhancing Solubility of 3-Oxocyclobutane-1-sulfonamide Derivatives
Introduction: The Solubility-Stability Paradox
Welcome to the technical support hub for the 3-Oxocyclobutane-1-sulfonamide class. As researchers, you are likely facing a specific "solubility-stability paradox" inherent to this scaffold:
-
The Sulfonamide: Often exhibits high lattice energy due to strong intermolecular hydrogen bonding, leading to poor aqueous solubility (BCS Class II or IV behavior) [1].[1][2]
-
The 3-Oxocyclobutane Ring: While the ketone adds polarity, the cyclobutane ring is rigid and strained (~26 kcal/mol strain energy).[1] This creates a risk where aggressive solubility enhancement strategies (like high pH adjustment) can trigger ring-opening or degradation reactions [2].[1][2]
This guide prioritizes non-destructive solubility enhancement . We move beyond generic advice to address the specific physicochemical constraints of this molecule.
Module 1: Pre-Formulation & Chemical Stability
Q: My compound degrades during solubility screening at pH > 10. Is this normal?
A: Yes. This is a critical vulnerability of the 3-oxocyclobutane moiety.[1][2]
While sulfonamides generally require a pH > pKa (typically pH 9–10 for primary sulfonamides) to ionize and dissolve, the 3-oxocyclobutane ring contains
-
Mechanism: Strong bases can induce enolization or nucleophilic attack at the ketone, potentially leading to ring cleavage or aldol-like condensation products.[1][2]
-
Recommendation: Avoid in situ salt formation with strong bases (NaOH, KOH) if stability data is lacking.[1][2] Limit pH excursions to < 9.0 initially.
Q: How do I determine if my solubility issue is thermodynamic or kinetic?
A: Differentiating these is vital for selecting the right strategy (Salt vs. ASD).
-
Protocol: Measure solubility at 2h (Kinetic) and 24h (Thermodynamic) in FaSSIF (Fasted State Simulated Intestinal Fluid).
Module 2: Salt Selection Strategy
Q: I tried forming a Sodium salt, but it disproportionated. Why?
A: Sulfonamides are weak acids (pKa ~10 for primary, lower for N-substituted).[1][2] Salt disproportionation occurs when the pH of the microenvironment (diffusion layer) drops below the pHmax (pH of maximum solubility).[1]
-
The Physics: The sodium salt of a weak acid creates a high pH in the diffusion layer. If the bulk solution or the stomach acid (pH 1.[1]2) neutralizes this, the free acid precipitates immediately [3].[1]
-
Solution: Switch to a counter-ion with a lower pKa buffering capacity or use a "soft" base like Tromethamine (Tris) or Meglumine .[1][2] These maintain a lower micro-environmental pH, reducing the risk of chemically attacking the cyclobutane ring while still enhancing solubility.[1]
Diagram 1: Salt Selection Decision Tree
Caption: Logic flow for selecting counter-ions while mitigating ring-strain reactivity risks.
Module 3: Formulation Strategies (ASD & Cyclodextrins)
Q: Which polymer is best for Amorphous Solid Dispersion (ASD) of this scaffold?
A: For sulfonamides, PVP-VA (Copovidone) and Soluplus® are superior to HPMC.[1][2]
-
Reasoning: The sulfonamide group acts as a hydrogen bond donor.[1][2] PVP-VA contains carbonyl groups (acceptors) that form strong H-bonds with the sulfonamide, effectively "locking" the drug in the amorphous state and preventing recrystallization [4].
-
Protocol:
Q: Can I use Cyclodextrins? The cyclobutane ring seems bulky.
A: Yes, but Hydroxypropyl-
-
Fit: The cyclobutane ring is small enough to fit into the hydrophobic cavity of
-CD (cavity diameter ~6.0–6.5 Å).[1] The 3-oxo group remains accessible for hydrogen bonding with the solvent or the CD rim [5].[1] -
Benefit: This protects the hydrophobic core from water while keeping the sulfonamide group available for solvation.[1] It also shields the ketone from nucleophilic attack, potentially improving chemical stability.[1]
Diagram 2: Cyclodextrin Complexation Workflow
Caption: Equilibrium dynamics of inclusion complex formation. High K1:1 indicates stable solubilization.[2]
Module 4: Analytical Troubleshooting
Q: I see peak splitting in HPLC. Is my compound degrading?
A: Not necessarily. This is a common artifact with 3-oxocyclobutane derivatives.[1][2]
-
Cause 1: Keto-Enol Tautomerism: In protic solvents (methanol/water), the ketone can equilibrate with its enol form, especially if the separation timescale matches the tautomerization kinetics.
-
Cause 2: Hydrate Formation: The strained ketone can form a gem-diol (hydrate) in aqueous mobile phases.[1][2]
-
Troubleshooting Step:
-
Run the HPLC column at a higher temperature (40–50°C) to coalesce the peaks.[1]
-
Switch to an aprotic mobile phase (Acetonitrile instead of Methanol) to minimize hydrogen bond exchange.
-
Q: My dissolution values vary wildly between n=3 samples.
A: This suggests Ostwald Ripening or metastable zone width issues.[1][2]
-
Diagnosis: If you are using a supersaturating formulation (like an ASD), small seed crystals in one vessel can trigger rapid precipitation, while others remain supersaturated.[1]
-
Fix: Ensure your dissolution media contains a crystallization inhibitor (e.g., 0.1% HPMC or Tween 80) to stabilize the supersaturated state during the assay window.[1]
Summary of Quantitative Data
| Parameter | Value / Range | Relevance to Solubility |
| pKa (Sulfonamide) | 9.5 – 10.5 (Primary) | Too high for physiological salt formation; requires strong base (risk).[1][2] |
| pKa (N-Substituted) | 5.5 – 8.0 | Ideal for salt formation with weak bases (Tris, Meglumine).[1][2] |
| LogP | 0.5 – 2.5 (Est.)[1][2] | Moderate. Indicates solubility is lattice-energy limited, not just lipophilicity limited.[1][2] |
| Ring Strain | ~26 kcal/mol | High Risk: Avoid pH > 10 and temperatures > 150°C. |
References
-
Perlovich, G. L., et al. (2013).[1][2] "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical & Engineering Data. Link
-
Wiberg, K. B. (1986).[1][2] "The structure and energetics of small ring compounds." Angewandte Chemie International Edition. Link
-
Serajuddin, A. T. (2007).[1][2] "Salt formation to improve drug solubility."[1][2][3] Advanced Drug Delivery Reviews. Link
-
Janssens, S., & Van den Mooter, G. (2009).[1][2] "Review: physical chemistry of solid dispersions." Journal of Pharmacy and Pharmacology. Link
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
Sources
Validation & Comparative
A Head-to-Head Comparison of Synthetic Routes to the Privileged Scaffold: 3-Oxocyclobutane-1-sulfonamide
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with desirable pharmacological properties is paramount. Among these, strained ring systems have garnered significant attention for their ability to confer unique three-dimensional conformations, often leading to improved potency and selectivity. The 3-oxocyclobutane-1-sulfonamide moiety has emerged as a particularly valuable building block, finding application in the development of a diverse range of therapeutic agents. Its rigid structure and the presence of key functional groups for further elaboration make it a highly sought-after scaffold.
This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this compound. We will delve into the intricacies of each pathway, offering not just a recitation of steps, but a critical analysis of the underlying chemical principles, practical considerations, and supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important intermediate.
The Central Precursor: 3-Oxocyclobutanecarboxylic Acid
The majority of synthetic approaches to this compound converge on a common intermediate: 3-oxocyclobutanecarboxylic acid. Therefore, our comparative analysis begins with a detailed examination of the primary routes to this crucial precursor.
Route 1: The Malononitrile Approach - From Simple Starting Materials
This synthetic strategy commences with readily available and inexpensive starting materials: acetone, bromine, and malononitrile. The pathway proceeds through a three-step sequence involving the formation of 1,3-dibromoacetone, a subsequent cyclization with malononitrile, and a final hydrolysis and decarboxylation to afford the target carboxylic acid.[1]
Experimental Protocol:
Step 1: Synthesis of 1,3-Dibromoacetone In a well-ventilated fume hood, bromine is added dropwise to a stirred solution of acetone in ethanol at room temperature. The reaction is typically stirred for 10-16 hours. After the reaction is complete, the ethanol, excess acetone, and the hydrogen bromide byproduct are removed by distillation to yield 1,3-dibromoacetone.[1]
Step 2: Synthesis of 3,3-Dicyanocyclobutanone 1,3-Dibromoacetone is then reacted with malononitrile in a solvent such as dimethylformamide (DMF) in the presence of a base, like potassium carbonate, and a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB).[1] Sodium iodide can be employed as an activator.[1] The reaction mixture is heated, typically between 60-90°C, for 16-24 hours.[1] Workup involves removal of the solvent, followed by extraction and purification.
Step 3: Synthesis of 3-Oxocyclobutanecarboxylic Acid The final step involves the hydrolysis and decarboxylation of 3,3-dicyanocyclobutanone. This is achieved by refluxing with a strong acid, such as 6M hydrochloric acid, for approximately 24 hours.[1] Evaporation of the solvent and subsequent recrystallization from a suitable solvent like methyl tert-butyl ether furnishes the desired 3-oxocyclobutanecarboxylic acid.[1]
Performance and Considerations:
| Parameter | Value/Observation | Source |
| Overall Yield | 52-68% | [1] |
| Purity | 99-99.2% | [1] |
| Scalability | Good industrial production prospect. | [1] |
| Safety | Avoids the use of highly toxic reagents like osmium tetroxide and propadiene. Bromine and 1,3-dibromoacetone are lachrymators and require careful handling. | [1] |
| Advantages | Utilizes inexpensive and readily available starting materials. The process is relatively simple and avoids highly toxic reagents. Solvents can be recycled. | [1] |
| Disadvantages | Multi-step process. Use of bromine requires specialized handling procedures. |
Mechanistic Insights:
The key step in this sequence is the [3+2] cycloaddition of the enolate of malononitrile with 1,3-dibromoacetone to form the cyclobutane ring. The subsequent hydrolysis of the dinitrile to a diacid, followed by decarboxylation of the resulting malonic acid derivative, is a classic transformation.
Route 2: The Malonic Ester Condensation Approach
This alternative route employs a malonic ester, typically diisopropyl malonate, and a 1,3-dihalopropane derivative, such as 2,2-dimethoxy-1,3-dibromopropane, as the key building blocks for the cyclobutane ring.
Experimental Protocol:
Step 1: Cyclization Diisopropyl malonate is treated with a strong base, such as potassium tert-butoxide, in an aprotic solvent like DMF at low temperatures (-5°C).[2][3] To this solution is added 2,2-dimethoxy-1,3-dibromopropane, and the reaction mixture is heated to high temperatures (around 140°C) for an extended period (up to 4 days).[2][3]
Step 2: Hydrolysis, Decarboxylation, and Deprotection The crude product from the cyclization step is then subjected to acidic hydrolysis using concentrated hydrochloric acid. This step serves three purposes: hydrolysis of the diester to the diacid, decarboxylation of the resulting gem-dicarboxylic acid, and removal of the ketal protecting group to reveal the ketone. The reaction is typically heated for an extended period to ensure complete conversion.[2][3] The final product is isolated by extraction and recrystallization.[2][3]
Performance and Considerations:
| Parameter | Value/Observation | Source |
| Overall Yield | Not explicitly stated, but appears to be a viable industrial process. | [2][3] |
| Purity | High purity can be achieved after recrystallization. | [2][3] |
| Scalability | Has been scaled to the kilogram and even multi-ton level.[4] A continuous flow process has been developed for the decarboxylation step, significantly improving efficiency.[4][5] | |
| Safety | Avoids highly toxic reagents. The high reaction temperatures in the cyclization step require careful monitoring. | |
| Advantages | Fewer steps compared to the malononitrile route. Amenable to large-scale production and continuous manufacturing. | [2][4] |
| Disadvantages | Requires high reaction temperatures and long reaction times for the cyclization. The starting material, 2,2-dimethoxy-1,3-dibromopropane, is more specialized than the starting materials for Route 1. | [2][3] |
Mechanistic Insights:
This route relies on a tandem dialkylation of the malonic ester enolate with the 1,3-dibromopropane derivative to construct the four-membered ring. The use of a ketal-protected 1,3-dihalopropane is crucial to prevent unwanted side reactions at the ketone functionality during the strongly basic cyclization step.
Route 3: The Ozonolysis Approach
This strategy builds the cyclobutane ring first and then introduces the ketone functionality in a later step via ozonolysis of an exocyclic double bond.
Experimental Protocol:
The synthesis begins with the preparation of 3-benzylidene cyclobutanecarbonitrile, which can be synthesized in several steps. This intermediate is then hydrolyzed to the corresponding carboxylic acid. The key step is the ozonolysis of 3-benzylidene cyclobutylcarboxylic acid.[6] The substrate is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -78°C).[6] Ozone is then bubbled through the solution until the reaction is complete, as indicated by a color change. A reductive workup, for example, with dimethyl sulfide, is then performed to quench the ozonide and afford the desired 3-oxocyclobutanecarboxylic acid.[6]
Performance and Considerations:
| Parameter | Value/Observation | Source |
| Yield (Ozonolysis Step) | High yields for the ozonolysis step are generally achievable. | |
| Purity | Good purity can be obtained after workup and purification. | |
| Scalability | Ozonolysis can be performed on a large scale, but requires specialized equipment (an ozone generator). | |
| Safety | Ozone is a toxic and reactive gas, requiring a well-controlled setup and proper safety precautions. Ozonides can be explosive, so a reductive workup is crucial. | |
| Advantages | Avoids the use of highly toxic heavy metal oxidants like osmium tetroxide.[6] Can be a high-yielding transformation. | |
| Disadvantages | Requires a multi-step synthesis to prepare the ozonolysis precursor. The use of ozone requires specialized equipment and safety protocols. |
Mechanistic Insights:
Ozonolysis is a powerful and selective method for cleaving carbon-carbon double bonds. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup of the ozonide cleaves the peroxide linkage to yield the desired ketone and benzaldehyde as a byproduct.
From Carboxylic Acid to Sulfonamide: The Final Transformation
With a reliable supply of 3-oxocyclobutanecarboxylic acid in hand, the final and crucial step is the introduction of the sulfonamide functionality. Two primary strategies are considered here: the classical two-step approach via a sulfonyl chloride and a more contemporary direct photocatalytic method.
Route A: The Classical Sulfonyl Chloride Approach
This is the most traditional and widely practiced method for the synthesis of sulfonamides from carboxylic acids. It involves two distinct steps: the conversion of the carboxylic acid to the corresponding sulfonyl chloride, followed by amination.
Experimental Protocol:
Step 1: Synthesis of 3-Oxocyclobutane-1-sulfonyl Chloride While a specific protocol for the conversion of 3-oxocyclobutanecarboxylic acid to its sulfonyl chloride is not readily available in the provided search results, a general and effective method involves a two-step, one-pot procedure. First, the carboxylic acid is converted to the corresponding thiol. This can be achieved through various methods, such as conversion to the acid chloride followed by reduction. The resulting thiol is then subjected to oxidative chlorination. A common and efficient method for this transformation is the use of chlorine gas in the presence of water or aqueous acid. Careful control of the reaction temperature is crucial to avoid over-oxidation.
Step 2: Amination of 3-Oxocyclobutane-1-sulfonyl Chloride The crude or purified 3-oxocyclobutane-1-sulfonyl chloride is then reacted with ammonia to furnish the desired sulfonamide. This reaction is typically carried out by adding the sulfonyl chloride to an excess of aqueous or alcoholic ammonia solution at low temperature to control the exothermicity of the reaction. The product, this compound, can then be isolated by filtration or extraction and purified by recrystallization.
Performance and Considerations:
| Parameter | Value/Observation |
| Yield | Generally good to high yields for both steps. |
| Purity | High purity can be achieved after purification. |
| Scalability | This is a well-established and scalable method in industrial settings. |
| Safety | Thionyl chloride and chlorine gas are corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. The amination step can be exothermic. |
| Advantages | A reliable and well-understood method. The sulfonyl chloride intermediate can be isolated and purified if necessary. |
| Disadvantages | A two-step process from the carboxylic acid. Involves the use of hazardous reagents. |
Mechanistic Insights:
The conversion of the carboxylic acid to the sulfonyl chloride proceeds through the formation of a thiol intermediate, which is then oxidized and chlorinated. The subsequent amination is a nucleophilic acyl substitution reaction at the sulfur center, where ammonia acts as the nucleophile, displacing the chloride leaving group.
Route B: Direct Photocatalytic Decarboxylative Amidosulfonation
Recent advances in photoredox catalysis have opened up new avenues for the direct conversion of carboxylic acids to sulfonamides, bypassing the need for the preparation of sulfonyl chlorides. This one-pot, three-component reaction offers a more streamlined and potentially safer alternative.[7][8]
Conceptual Protocol:
In a typical setup, 3-oxocyclobutanecarboxylic acid would be combined with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine source in a suitable solvent. The reaction mixture would then be irradiated with visible light in the presence of a photocatalyst (e.g., an iridium or organic dye-based catalyst) and a copper co-catalyst. The reaction proceeds via a radical mechanism, leading to the direct formation of the C-S and S-N bonds.
Performance and Considerations:
| Parameter | Value/Observation | Source |
| Yield | Can provide good to excellent yields for a range of substrates. | [7] |
| Purity | Purification is typically required to remove the catalyst and byproducts. | |
| Scalability | Scalability of photocatalytic reactions can be challenging due to light penetration issues, but flow chemistry setups can address this. | |
| Safety | Avoids the use of highly corrosive and toxic reagents like thionyl chloride and chlorine gas. The use of a sulfur dioxide surrogate is also a safer alternative to gaseous SO2. | |
| Advantages | One-pot, three-component reaction from the carboxylic acid. Milder reaction conditions compared to the classical approach. High functional group tolerance is often observed. | [7] |
| Disadvantages | Requires specialized equipment (photoreactor). The catalyst systems can be expensive. The reaction may not be as broadly applicable as the classical method and may require optimization for specific substrates. |
Mechanistic Insights:
The proposed mechanism involves the photocatalyst absorbing light and entering an excited state. This excited state catalyst can then engage in a single-electron transfer with the carboxylic acid, leading to a carboxyl radical which readily undergoes decarboxylation to form a cyclobutyl radical. This radical is then trapped by the sulfur dioxide surrogate. The resulting sulfonyl radical can then be intercepted by the amine in a copper-catalyzed process to form the final sulfonamide product.
Head-to-Head Comparison Summary
| Feature | Route 1 (Malononitrile) | Route 2 (Malonic Ester) | Route 3 (Ozonolysis) |
| Starting Materials | Simple, inexpensive | More specialized | Multi-step precursor synthesis |
| Number of Steps | More steps | Fewer steps | Fewer steps (from precursor) |
| Scalability | Good | Excellent (amenable to flow) | Good (requires ozonizer) |
| Safety Concerns | Bromine, lachrymators | High temperatures | Ozone, explosive ozonides |
| Key Transformation | Cyclization | Cyclization | Ozonolysis |
| Overall Assessment | A cost-effective route for moderate scales. | The most industrially viable route for large-scale production. | A good alternative if the precursor is readily available, but with significant safety considerations. |
| Feature | Route A (Sulfonyl Chloride) | Route B (Photocatalysis) |
| Number of Steps | Two steps from carboxylic acid | One-pot from carboxylic acid |
| Reagent Hazards | High (thionyl chloride, chlorine) | Lower (SO2 surrogate) |
| Generality | Very general and well-established | Substrate-dependent, may require optimization |
| Equipment | Standard laboratory glassware | Photoreactor |
| Cost | Generally lower reagent cost | Higher catalyst cost |
| Overall Assessment | The reliable, workhorse method. | A modern, elegant, and potentially safer alternative, especially for library synthesis and functional group tolerance. |
Conclusion and Recommendations
The synthesis of this compound can be approached through several viable synthetic routes, each with its own set of advantages and disadvantages. The choice of the optimal route will largely depend on the desired scale of production, available equipment, and safety considerations.
For large-scale, industrial production, the Malonic Ester Condensation Approach (Route 2) for the synthesis of the 3-oxocyclobutanecarboxylic acid precursor, followed by the Classical Sulfonyl Chloride Approach (Route A) for the final sulfonamide formation, represents the most established and scalable pathway. The development of a continuous flow process for the decarboxylation step further enhances the efficiency of this route.
For laboratory-scale synthesis, particularly where cost of starting materials is a primary concern, the Malononitrile Approach (Route 1) offers a practical alternative. While it involves more steps, it utilizes inexpensive and readily available reagents.
The Ozonolysis Approach (Route 3) is a viable option if the necessary precursor is accessible and the laboratory is equipped to handle ozone safely.
Regarding the final conversion to the sulfonamide, the Classical Sulfonyl Chloride Approach (Route A) remains the most reliable and broadly applicable method. However, for research and development purposes, especially in the context of medicinal chemistry where rapid analog synthesis and high functional group tolerance are desired, the Direct Photocatalytic Decarboxylative Amidosulfonation (Route B) presents a compelling and modern alternative that is likely to see increased adoption in the future.
Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of the specific needs of the project, balancing factors of cost, scale, safety, and available expertise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
